MYCi975
Description
Overview of the Research Landscape Surrounding MYCi975
The research landscape surrounding this compound is primarily focused on its evaluation as a potential anti-cancer therapeutic agent. Studies have investigated its mechanism of action, efficacy in various cancer models, and potential for combination therapies. This compound is characterized as an inhibitor that disrupts the interaction between MYC and its binding partner MAX. abmole.comcaymanchem.comnih.govaxonmedchem.comselleckchem.com This disruption leads to decreased MYC-driven gene expression and promotes the degradation of the MYC protein, specifically by enhancing GSK3β-mediated phosphorylation at the T58 site. immune-system-research.comresearchgate.netabmole.comaxonmedchem.comselleckchem.com
Preclinical investigations have explored the effects of this compound in several cancer types, including head and neck squamous cell carcinoma (HNSCC), prostate cancer, and breast cancer, particularly triple-negative breast cancer (TNBC). bjmu.edu.cncaymanchem.comthno.orgnih.gov Research indicates that this compound can inhibit cancer cell proliferation and induce apoptosis in vitro in an MYC-dependent manner. immune-system-research.comcaymanchem.comnih.govnih.gov Furthermore, in vivo studies using mouse models have demonstrated that this compound can suppress tumor growth. immune-system-research.comresearchgate.netaacrjournals.orgcaymanchem.comnih.govaxonmedchem.comselleckchem.com
A notable aspect of the research involves the impact of this compound on the tumor immune microenvironment. Studies have shown that this compound treatment can increase immune cell infiltration into tumors and upregulate the expression of immune checkpoint proteins like PD-L1. researchgate.netabmole.combjmu.edu.cnaacrjournals.orgaxonmedchem.comselleckchem.comnih.gov This has provided a rationale for investigating this compound in combination with immunotherapy, such as anti-PD1 therapy, with preclinical studies suggesting enhanced anti-tumor efficacy with such combinations. immune-system-research.comresearchgate.netabmole.comaacrjournals.orgaacrjournals.orgaxonmedchem.comnih.gov
Research has also delved into the molecular mechanisms by which this compound exerts its effects. It has been shown to selectively alter the binding of MYC and MAX to DNA (the cistrome) and modulate the epigenomic landscape, leading to changes in target gene expression. nih.govmedchemexpress.com While this compound affects genes involved in cell cycle and signal transduction, it appears to spare genes related to basic RNA metabolic processes and core transcriptional pathways. nih.govmedchemexpress.com
Rationale for Investigating this compound as a Research Compound
The primary rationale for investigating this compound stems from the significant role of MYC in tumorigenesis and therapeutic resistance across numerous cancer types. immune-system-research.combjmu.edu.cnthno.org Given that MYC is dysregulated in up to 70% of human cancers, directly targeting this protein holds considerable therapeutic promise. immune-system-research.com Despite its importance as an oncogenic driver, the development of direct MYC inhibitors has been challenging. researchgate.netaacrjournals.orgaacrjournals.org this compound, as a small molecule that directly binds to MYC and disrupts its function, represents a valuable tool for probing MYC biology and a potential starting point for novel anti-MYC therapeutics. researchgate.netaacrjournals.org
The development of this compound involved identifying compounds capable of blocking MYC activity in vivo, a departure from traditional screening protocols. northwestern.edu this compound was developed as a refined analog of an earlier compound, MYCi361, with improved characteristics. immune-system-research.comnorthwestern.edu Its ability to disrupt the MYC/MAX interaction and promote MYC degradation provides a direct approach to inhibiting MYC's transcriptional activity. immune-system-research.comresearchgate.netabmole.comcaymanchem.comnih.govaxonmedchem.comselleckchem.com
Furthermore, the observed effects of this compound on the tumor immune microenvironment highlight its potential beyond direct tumor cell killing. The ability to enhance immune cell infiltration and potentially synergize with immunotherapy provides a strong rationale for its investigation in combination strategies aimed at overcoming immune resistance in cancer. researchgate.netabmole.combjmu.edu.cnaacrjournals.orgaacrjournals.orgaxonmedchem.comnih.gov
The selective nature of this compound's effects on MYC target genes, impacting those involved in cell cycle and signal transduction while largely sparing essential cellular processes, also contributes to the rationale for its study. nih.govmedchemexpress.com This selectivity suggests a potential for targeted therapeutic intervention with potentially manageable effects on normal cellular functions.
Detailed Research Findings:
Research findings on this compound have provided specific data points regarding its activity in preclinical models. For instance, in a panel of 14 breast cancer cell lines, this compound demonstrated growth inhibition with IC50 values ranging from 2.49 to 7.73 µM. nih.gov The response was found to be inversely related to endogenous MYC levels. nih.gov this compound also induced variable levels of apoptosis in these cell lines, with induction ranging up to 80%. nih.gov Inhibition of proliferation and induction of apoptosis were more pronounced in TNBC cell lines compared to non-TNBC lines. nih.gov
In prostate cancer cells (22Rv1), this compound at a concentration of 10 µM reduced cell proliferation by half, indicating an IC50 of 10 µM for these cells. nih.gov Treatment with this compound also led to a time-dependent decrease in MYC protein levels, with approximately >90% reduction observed after 48 hours at 10 µM. nih.gov
In vivo studies have shown that this compound at a dose of 100 mg/kg reduced tumor volume in a Myc-CaP mouse xenograft model. caymanchem.com
Data Tables:
Based on the research findings, the following data can be presented in tables:
Table 1: this compound Growth Inhibition (IC50) in Breast Cancer Cell Lines
| Cell Line Type | IC50 Range (µM) |
| Breast Cancer | 2.49 - 7.73 |
| TNBC vs Non-TNBC | Greater inhibition in TNBC |
Note: Data compiled from research findings in breast cancer cell lines. nih.gov
Table 2: Effect of this compound on MYC Protein Levels in 22Rv1 Prostate Cancer Cells
| This compound Concentration (µM) | Treatment Duration (hours) | Approximate MYC Protein Level Reduction |
| 10 | 48 | >90% |
Note: Data compiled from research findings in 22Rv1 prostate cancer cells. nih.gov
Table 3: Effect of this compound on Apoptosis in Breast Cancer Cell Lines
| Cell Line Type | Apoptosis Induction Range |
| Breast Cancer | 0% - 80% |
| TNBC vs Non-TNBC | Greater induction in TNBC |
Note: Data compiled from research findings in breast cancer cell lines. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(4-chlorophenyl)methoxy]-2-[4-chloro-3-(trifluoromethyl)phenyl]-6-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16Cl2F6N2O2/c1-35-19(11-21(34-35)25(31,32)33)16-7-9-20(37-12-13-2-5-15(26)6-3-13)22(23(16)36)14-4-8-18(27)17(10-14)24(28,29)30/h2-11,36H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDFDVBYONIJLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16Cl2F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Target Identification and Validation for Myci975
Methodologies for Identifying Molecular Targets of MYCi975
Identifying the precise molecular targets of a compound is fundamental to elucidating its biological effects and therapeutic potential. For this compound, a range of experimental and computational methodologies have been employed to pinpoint its molecular targets and validate these interactions.
Phenotypic Screening Approaches for this compound
Phenotypic screening involves testing compounds for their ability to induce a desired biological outcome in cells or model organisms, without prior knowledge of the molecular target. This approach can be instrumental in identifying compounds with therapeutic potential and subsequently guiding target deconvolution efforts. This compound was identified through screening approaches, including an in silico screen probechem.comfluoroprobe.comnih.gov. Studies have demonstrated that this compound inhibits the viability of various cancer cell lines in an MYC-dependent manner, highlighting its effect on cellular phenotypes regulated by MYC idrblab.netresearchgate.netglpbio.com. For instance, this compound inhibited the viability of P493-6, MV411, and SK-N-B2 cells with IC50 values in the low micromolar range (3.7, 3.9, and 6.4 μM, respectively), indicating a potent effect on cell growth in these MYC-dependent cell lines idrblab.netresearchgate.netglpbio.com. Phenotypic screens were part of the strategy that led to the identification of novel MYC inhibitors, including this compound, which showed improved tolerability compared to earlier analogs fluoroprobe.comnih.gov.
Chemical Proteomics for this compound Target Elucidation
Chemical proteomics encompasses a suite of techniques used to identify proteins that interact with a small molecule. These methods leverage the compound's ability to bind to its target(s) within a complex biological mixture, such as a cell lysate or living cells.
Probe-based chemical proteomics utilizes a modified version of the small molecule, often tagged with a detectable label or an affinity handle, to capture its binding partners. These probes can be designed to react covalently with the target (affinity-based probes) or to enrich protein-probe complexes (activity-based probes). This compound is described as a "chemical probe," suggesting its utility in such methodologies fluoroprobe.comnih.gov. While specific detailed studies using this compound as a probe in chemical proteomics were not extensively detailed in the provided information, the compound's designation as a chemical probe implies its potential application in these techniques to directly identify and validate its binding partners, particularly MYC. The concept of using small molecules as probes to study protein interactions is a established approach in chemical biology.
Non-probe chemical proteomics approaches, such as quantitative proteomics, can be used to study the global protein changes induced by a compound or to assess target engagement without modifying the compound itself. Techniques like Thermal Proteome Profiling (TPP) or Cellular Thermal Shift Assay (CETSA) can reveal target binding by measuring changes in protein thermal stability upon ligand binding. While direct application of these specific methods for this compound was not explicitly detailed, the mechanism of action of this compound involves binding to the MYC protein probechem.comfluoroprobe.comnih.govglpbio.com and promoting its degradation nih.govidrblab.netglpbio.com. Studies have assessed the impact of this compound on MYC protein levels and phosphorylation status (specifically T58 phosphorylation), which are readouts relevant to target engagement and downstream effects often measured in non-probe based proteomic studies probechem.comnih.govidrblab.netglpbio.com. One study mentions TMT-based whole proteome quantification in the context of targeted protein degradation, a technique that could be applied to study the effects of this compound on the proteome.
Genetic Interaction Profiling in this compound Studies
Genetic interaction profiling explores how genetic alterations influence the cellular response to a compound. This can help identify pathways that buffer or enhance the compound's effects and infer functional relationships between the compound's target and other genes. While the provided information does not explicitly detail a comprehensive genetic interaction screen performed with this compound, studies have investigated its effects in different cellular contexts and in combination with other targeted therapies, which provides insights akin to functional genetic interactions. This compound has been shown to inhibit cell viability in an MYC-dependent manner, suggesting a strong genetic interaction with the MYC gene locus idrblab.netresearchgate.netglpbio.com. Furthermore, studies evaluating this compound in combination with anti-PD1 immunotherapy or targeting NME2 demonstrate how perturbing other pathways or components can influence the outcome of this compound treatment probechem.comnih.govidrblab.net. The observed effects of this compound on MYC-driven gene expression and its alteration of the MYC and MAX cistromes are also relevant to understanding its functional genetic interactions idrblab.netglpbio.com. Gene ontology analysis of genes dysregulated by this compound points to its impact on specific cellular pathways, which aligns with the type of information gained from genetic interaction studies.
Computational and Bioinformatic Approaches for this compound Target Prediction
Computational and bioinformatic approaches play a crucial role in predicting potential drug targets, analyzing high-throughput screening data, and interpreting the biological consequences of compound treatment. These methods can range from structure-based docking to analyze potential binding sites to network analysis of omics data. This compound was identified, in part, through an in silico screen of a large chemical library probechem.comfluoroprobe.comnih.gov. This highlights the use of computational methods in the initial stages of identifying potential MYC inhibitors. Bioinformatic analyses, such as Gene Set Enrichment Analysis (GSEA) and Gene Ontology (GO) analysis, have been applied to analyze the transcriptional changes induced by this compound treatment, revealing the enrichment of specific pathways like DNA metabolic processes, DNA replication, and cell cycle regulation among the dysregulated genes. These bioinformatic approaches help to infer the biological processes affected by this compound and indirectly validate its impact on MYC-regulated pathways. Computational approaches are generally considered critical in the challenging endeavor of targeting proteins like MYC.
Structure-Based Computational Methods for this compound
Ligand-Based Computational Methods for this compound
Ligand-based computational methods, which rely on the chemical structure and properties of known active compounds, have also contributed to the discovery and design of molecules that can modulate targets like MYC uni-freiburg.deambeed.com. These methods are useful for identifying or designing compounds that can interact with the same or different targets based on established ligand characteristics uni-freiburg.de. Techniques such as similarity searches are employed in ligand-based approaches. For instance, high-similarity 3D structural searches have been performed using known active compounds as queries to identify molecules with distinct chemical frameworks that could serve as potential inhibitors glpbio.com. These methods, including pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) analysis, can provide valuable insights into the nature of target-ligand interactions, aiding in lead discovery and optimization ambeed.com.
Omics-Based Approaches for this compound Target Discovery
Omics-based approaches, which involve the large-scale study of biological molecules, have been utilized to gain a deeper understanding of MYC function and to identify potential therapeutic targets. Integrative multiomic datasets and computational biology are used to uncover novel target opportunities and expand hypotheses for known targets google.comcaymanchem.com. While specific detailed omics-based target discovery efforts solely focused on identifying this compound's primary target (MYC) were not explicitly detailed as a discovery method in the provided context, omics approaches have been crucial in understanding the downstream effects and broader biological impact of MYC inhibition by compounds like this compound. For example, integrating differential binding analysis at MYC-bound promoters with differential gene expression analysis (RNA-seq) has been used to profile changes in MYC occupancy and target gene expression in response to this compound treatment acs.org. This type of analysis helps to validate the engagement of MYC and understand which gene programs are selectively affected by the inhibitor acs.org. Furthermore, integrative omics has been applied to examine the function of MYCN, a paralog of MYC, and identify therapeutic targets, demonstrating the utility of these approaches in the context of the MYC family of proteins canterbury.ac.uk. These comprehensive systems biology approaches allow for an in-depth exploration that surpasses the capabilities of conventional low-throughput methods caymanchem.com.
Experimental Strategies for Validating this compound Targets
Target validation is a critical step in the drug discovery process and is typically performed at multiple levels: molecular, cellular, and in whole animal models peptidesciences.com. Small molecules like this compound serve as valuable tools in this validation process and in researching target function peptidesciences.com.
In Vitro Validation Models for this compound Target Engagement
In vitro validation using cell culture models is a fundamental strategy for assessing target engagement and the cellular effects of a compound. This compound has been extensively tested in a variety of cancer cell lines to validate its activity against MYC and its downstream effects. These cell lines include P493-6, MV411, SK-N-B2, 22Rv1, PC3, PANC1, MCF7, DU-145, and A549 nih.govacs.orgwikipedia.org.
Studies have shown that this compound inhibits the viability of these cancer cells in an MYC-dependent manner, with reported half-maximal inhibitory concentration (IC50) values in the micromolar range. For example, this compound demonstrated IC50 values of 3.7 μM in P493-6 cells, 3.9 μM in MV411 cells, and 6.4 μM in SK-N-B2 cells after 3 days of treatment nih.gov.
| Cell Line | IC50 (μM) | Treatment Duration | Source |
|---|---|---|---|
| P493-6 | 3.7 | 3 days | nih.gov |
| MV411 | 3.9 | 3 days | nih.gov |
| SK-N-B2 | 6.4 | 3 days | nih.gov |
In vitro experiments have also confirmed that this compound induces the down-regulation of MYC protein in a time-dependent manner acs.org. Furthermore, this compound has been shown to alter the chromatin binding of MYC and other proteins in the MYC network acs.orgwikipedia.org. This leads to the suppression of MYC-regulated lineage factors, such as AR/ARv7, FOXA1, and FOXM1 acs.orgwikipedia.org.
Detailed research findings indicate that this compound selectively inhibits MYC target gene expression. Genes involved in cell cycle progression and signal transduction pathways appear to be more sensitive to this compound treatment compared to those involved in RNA biogenesis and core transcriptional pathways acs.orgwikipedia.org. In head and neck squamous cell carcinoma (HNSCC) cells, this compound treatment reduced the levels of cancer stem cell-related proteins, including BMI1, SOX2, and ALDH1. This compound has also been shown to induce varying levels of apoptosis in breast cancer cell lines. Combinations of this compound with other therapeutic agents, such as enzalutamide (B1683756), 4-hydroxytamoxifen (B85900), paclitaxel (B517696), and doxorubicin (B1662922), have demonstrated synergistic effects on cell growth inhibition in various cell models acs.orgwikipedia.org.
In Vivo Validation Models for this compound Target Engagement
In vivo validation using animal models is essential to assess the efficacy and target engagement of a compound within a complex biological system. This compound has been evaluated in several mouse tumor models, including the MycCaP allograft model and 22RV1 xenograft models nih.govnih.govacs.org.
These studies have demonstrated that this compound significantly inhibits tumor growth in vivo nih.govacs.org. In the MycCaP allograft model, this compound treatment also led to increased survival nih.gov. Beyond direct tumor growth inhibition, this compound has been shown to modulate the tumor immune microenvironment. This includes increasing immune cell infiltration, particularly CD8+ T cells, and upregulating the expression of PD-L1 on tumors nih.govnih.gov. These findings suggest a potential for combining this compound with anti-PD1 immunotherapy, and indeed, this compound has been shown to sensitize tumors to such immunotherapy nih.govnih.gov.
Elucidation of Myci975 Mechanism of Action Moa
Cellular and Molecular Pathways Modulated by MYCi975
This compound exerts its influence by modulating several critical cellular and molecular pathways that are often under the control of MYC. A core set of DNA synthesis and cell cycle progression genes are significantly affected by this compound treatment. nih.gov While cell cycle and signal transduction pathways are heavily targeted, RNA biogenesis and core transcriptional pathway genes appear to be spared. nih.gov
MYC is known to regulate a diverse set of gene networks involved in processes such as ribosome biogenesis, mRNA translation, microRNA regulation, cell cycle progression, DNA replication and repair, immune response, metabolism, and apoptosis. nih.gov By inhibiting MYC, this compound disrupts these downstream gene programs. For instance, this compound treatment has been shown to induce poly(ADP-ribose) polymerase (PARP) cleavage, a hallmark of apoptosis, suggesting that apoptosis is a possible mechanism for this compound-induced cell death. nih.gov
Furthermore, this compound has been observed to induce the DNA damage response and activate the cGAS-STING-IRF3 signaling pathway. thno.orgtandfonline.com This activation leads to an increase in chemokines that recruit CD8+ T cells, promoting anti-tumor immunity. thno.orgtandfonline.com In head and neck squamous cell carcinoma (HNSCC), MYC inhibition by this compound increased CD8+ T cell-recruiting chemokines by inducing the DNA damage-related cGAS-STING pathway. tandfonline.com this compound treatment also resulted in reduced pro-inflammatory cytokine secretion in osteosarcoma cell culture models. cambridge.orgdoaj.org
In multiple myeloma, this compound has demonstrated antitumor immunostimulatory effects and enhanced the cytotoxic functions of memory CD8+ T cells. aacrjournals.org Studies have also indicated that this compound can inhibit cellular glutamine consumption. ambeed.com
Systems-Level Analysis of this compound Effects
To gain a comprehensive understanding of this compound's impact, systems-level analyses, including transcriptomic, proteomic, and metabolomic profiling, have been employed.
Transcriptomic Profiling in Response to this compound
Transcriptomic analyses have revealed that this compound treatment leads to significant changes in gene expression. A previous study demonstrated the disruption of canonical MYC gene programs after exposure to this compound. nih.gov Integration of RNA-seq datasets from different cancer cell models (22Rv1, PC3, and P493-6) treated with this compound identified a common set of 1183 genes that were dysregulated. nih.gov Gene ontology analysis of this common gene list showed significant enrichment for pathways involved in the regulation of nucleic acid metabolism, DNA replication, and the cell cycle. nih.gov This suggests a significant effect of this compound on core DNA synthesis and cell cycle progression genes. nih.gov
Transcriptomic data has also revealed three major classes of this compound-modulated gene targets: down-regulated (type 1), up-regulated (type 2), and unaltered (type 3). nih.govresearchgate.net While cell cycle and signal transduction pathways were heavily targeted, RNA biogenesis and core transcriptional pathway genes were spared. nih.gov In a tetracycline-controlled MYC lymphoma model (P493-6), this compound regulated genes largely overlapped with tetracycline-regulated genes, with some exceptions in genes related to the metabolism of organic small molecules and ER stress, which were uniquely induced by this compound. nih.gov This indicates that this compound selectively regulates some target genes and may not uniformly inhibit the expression of all MYC targets. nih.gov
Transcriptomic analysis in hepatocellular carcinoma (HCC) cells treated with this compound revealed inhibition of pathways associated with cell proliferation. aacrjournals.org
Proteomic Analysis of this compound Perturbations
Proteomic analysis provides insights into the changes in protein levels and modifications in response to this compound. This compound treatment induces MYC protein down-regulation in a time-dependent manner. nih.gov In one study, approximately >90% decrease in MYC protein levels was observed by 48 hours of treatment. nih.gov Protein levels of MYC's heterodimeric binding partner MAX and related protein MNT were also reduced, while MXD1 protein levels remained relatively stable. nih.gov this compound also altered chromatin binding of MYC and MYC network family proteins. nih.govresearchgate.net
Proteomic analysis has also identified changes in the levels of specific proteins involved in various cellular processes. For example, this compound treatment led to the loss of FOXM1, FOXA1, AR, and AR variant 7 (ARv7) protein levels in the nuclear fraction of prostate cancer cells. nih.govresearchgate.net In medulloblastoma cell lines, a cell surface proteomic analysis after MYC inhibition using this compound revealed CD24 and CD59 as potential immune evasion markers, with MYC inhibition reducing their surface levels and increasing macrophage-mediated phagocytosis. nih.govbohrium.com
Metabolomic Signatures Induced by this compound
Metabolomic analysis investigates the changes in small molecules (metabolites) within cells or tissues following this compound treatment. While less detailed information was found compared to transcriptomics and proteomics in the search results, one study indicated that this compound significantly inhibited cellular glutamine consumption. ambeed.com Another study mentioned that metabolomic analysis showed that a different MYC inhibitor modulated glucose metabolism, consistent with a hypoxic response and iron deprivation, suggesting that MYC inhibition can impact metabolic pathways. researchgate.net Research also suggests that altered metabolism is a core hallmark of cancer and that metabolites can be oncogenic. researchgate.net
Integration of Multi-Omics Data for this compound MoA
Integrating data from multiple omics platforms (genomics, transcriptomics, proteomics, metabolomics, etc.) provides a more holistic understanding of complex biological systems and the interplay of molecules. azolifesciences.comnih.gov Integration of transcriptomic and epigenomic data in response to this compound revealed its selective inhibition of MYC target gene expression. nih.gov Combining RNA-seq results from different cell lines helped identify common dysregulated genes. nih.gov Multi-omics integration can help in understanding underlying mechanisms at multiple levels and bridging the gap from genotype to phenotype. nih.gov This integrated approach is crucial for uncovering deeper insights into biological processes and the interrelationships of biomolecules and their functions. azolifesciences.com
Specific Molecular Interactions of this compound
This compound functions by directly interacting with MYC. It binds to MYC and disrupts the interaction between MYC and its obligate binding partner, MAX. nih.govmedchemexpress.comaxonmedchem.comcaymanchem.comselleckchem.commedkoo.com This disruption of MYC/MAX dimerization is a key aspect of this compound's mechanism. nih.govmedchemexpress.comaxonmedchem.comcaymanchem.comselleckchem.commedkoo.com
In addition to disrupting the MYC/MAX interaction, this compound also promotes MYC degradation. nih.govmedchemexpress.comaxonmedchem.comcaymanchem.comselleckchem.commedkoo.com It enhances MYC phosphorylation on threonine 58 (T58), which consequently increases proteasome-mediated MYC degradation. medchemexpress.comselleckchem.commedkoo.comnih.gov Studies suggest that the interaction of this compound with MYC may modify the protein's conformational ensemble, making it a better substrate for GSK-3β-mediated phosphorylation at T58. nih.gov this compound has been shown to directly increase GSK3β-mediated MYC pT58 in in vitro kinase assays. nih.govselleckchem.com
Studies using biotinylated compounds indicated that this compound binds to amino acids 366–381 of MYC. nih.gov This region, within the C-terminal bHLHZip domain of MYC, may represent a "hotspot" for small molecule binding. nih.gov
This compound has also been shown to induce the DNA damage response and activate the cGAS-STING-IRF3 signaling pathway. thno.orgtandfonline.com This involves the activation of proteins like p-H2A.X, a marker for DNA damage, and p-IRF3. thno.org
While this compound primarily targets MYC, its effects can extend to other proteins and pathways, as seen in the modulation of lineage factors like AR, FOXA1, and FOXM1 nih.govresearchgate.net and the impact on immune-related proteins like CD24 and CD59. nih.govbohrium.com
Receptor Binding Studies of this compound
This compound functions by binding directly to the MYC protein nih.govprobechem.com. This binding disrupts the formation of the MYC/MAX complex, which is essential for MYC's transcriptional activity nih.govscbt.comselleckchem.comadooq.comprobechem.comcaymanchem.com. Studies have shown that this compound binds to MYC with a reported Kd of 2.5 µM probechem.com. The compound localizes to the same region of the MYC protein as its analog, MYCi361 selleckchem.com. This compound's binding to MYC leads to altered chromatin occupancy of MYC and MAX, particularly at transcriptional start sites (TSSs) and transcriptional end sites (TESs) biorxiv.org. Lower affinity MYC and MAX binding sites, especially at 3'-ends, tend to be depleted within 24-48 hours of this compound exposure biorxiv.org. Despite a significant reduction in total MYC levels, substantial amounts of MYC and MAX remain bound to higher affinity sites at both ends for over 48 hours after this compound exposure biorxiv.org.
Table 1: MYC and MAX Binding Displacement by this compound at 48 Hours
| Protein | Binding Site | Remaining Binding (% of untreated) | p-value |
| MYC | 5'-ends | 82.5 | 1.1 x 10-61 |
| MYC | 3'-ends | 39.8 | 1.1 x 10-61 |
| MAX | 5'-ends | 99.0 | 1.3 x 10-12 |
| MAX | 3'-ends | 76.9 | 1.3 x 10-12 |
Data derived from reference biorxiv.org. Displacement was measured in 22Rv1 prostate cancer cells following exposure to 10 µM this compound.
Enzyme Inhibition/Activation Kinetics of this compound
This compound influences enzyme activity indirectly through its effects on MYC. MYC is a transcription factor that regulates the expression of numerous genes, including those encoding enzymes involved in various cellular processes nih.govfrontiersin.orgmedchemexpress.com. By disrupting MYC/MAX interaction and promoting MYC degradation, this compound impairs MYC-driven gene expression, which in turn affects the levels and activity of these downstream enzymes nih.govaxonmedchem.comselleckchem.comadooq.com.
Furthermore, this compound has been shown to enhance the phosphorylation of MYC at threonine 58 (T58) axonmedchem.comselleckchem.comadooq.comprobechem.com. This phosphorylation is a key step in targeting MYC for proteasomal degradation nih.govacs.org. This compound directly increases GSK3β-mediated MYC pT58 in in vitro kinase assays at a concentration of 6 µM selleckchem.comprobechem.com. This suggests a direct effect on the enzyme (GSK3β) responsible for this phosphorylation event, contributing to MYC protein instability selleckchem.comprobechem.comacs.org.
Table 2: Effect of this compound on MYC Protein Half-Life
| Cell Line | Untreated Half-Life (min) | This compound Treated Half-Life (min) |
| BT549 | 109 | 44 |
| MDA-MB-468 | >120 | 47 |
| MDA-MB-453 | 58 | 30 |
Data derived from reference nih.gov. Cells were treated with 10 µM this compound for 6 hours followed by incubation with cycloheximide.
Ion Channel Modulation by this compound
While the primary mechanism of this compound involves targeting the MYC protein and its transcriptional activity, some studies broadly mention that MYC inhibitors can influence various cellular processes scbt.commedchemexpress.com. However, specific, detailed research findings demonstrating direct modulation of ion channels by this compound were not prominently found in the provided search results. The focus of the available literature is heavily on MYC/MAX interaction and downstream transcriptional effects nih.govscbt.comselleckchem.comadooq.comprobechem.com.
Phenotypic Consequences of this compound Action
The disruption of MYC function by this compound leads to several significant phenotypic consequences in cancer cells. A primary effect is the reduction of cell proliferation nih.govnih.govresearchgate.net. This compound has demonstrated growth inhibitory effects in various cancer cell lines, including breast cancer and acute leukemia cells nih.govresearchgate.netnih.gov. The sensitivity to this compound-induced growth inhibition can vary depending on the cell line and is inversely related to endogenous MYC levels; lower MYC levels correlate with a stronger inhibitory response nih.govresearchgate.net.
This compound also induces apoptosis in cancer cells nih.govnih.govresearchgate.net. The level of apoptosis induction is variable across different cell lines nih.govresearchgate.net. In breast cancer cell lines, the effect on apoptosis was significantly greater in TNBC cells compared to non-TNBC cells nih.govresearchgate.net. A potential mechanism for this apoptosis induction is the reduction in survivin expression, a protein known to inhibit caspase activity nih.gov. This compound decreases survivin protein stability via the proteasome system nih.gov.
Beyond direct effects on proliferation and apoptosis, this compound influences gene expression by selectively altering the MYC and MAX cistromes nih.govmedchemexpress.com. While MYC regulates a broad range of genes, this compound appears to selectively affect certain gene programs, particularly those involved in the cell cycle and DNA replication nih.gov. Genes related to basic RNA metabolic processes and core transcriptional pathways appear less sensitive to this compound treatment nih.gov. This selective modulation of gene expression contributes to the observed phenotypic outcomes nih.govmedchemexpress.com.
In addition to direct effects on cancer cells, this compound has been shown to modulate the tumor immune microenvironment, increasing immune cell infiltration and upregulating PD-L1 expression on tumors in preclinical models selleckchem.comadooq.comnih.govmdpi.com. This suggests a potential for synergistic effects when combined with immunotherapy selleckchem.comnih.govmdpi.com.
Table 3: this compound IC50 Values for Growth Inhibition in Breast Cancer Cell Lines
| Cell Line Type | IC50 Range (µM) |
| All (Panel of 14) | 2.49 - 7.73 |
| TNBC | Significantly lower |
| Non-TNBC | Significantly higher |
Data derived from reference nih.govresearchgate.net. IC50 values were determined following 5 days of incubation with this compound.
Table 4: this compound IC50 Values for Cell Viability in Leukemia Cell Lines
| Cell Line | IC50 (µM) |
| P493-6 | 3.7 |
| MV411 | 3.9 |
| SK-N-B2 | 6.4 |
Data derived from reference dcchemicals.comglpbio.com. Cell viability was assessed after 3 days of this compound treatment.
Table 5: Apoptosis Induction by this compound in Breast Cancer Cell Lines
| Cell Line Type | Apoptosis Induction Range (%) | Statistical Significance (vs. non-TNBC) |
| All (Panel of 14) | 0 - ~80 | - |
| TNBC | Higher | p = 0.001 |
| Non-TNBC | Lower | p = 0.001 |
Data derived from reference nih.govresearchgate.net. Apoptosis was analyzed by flow cytometry after 48 hours of incubation.
Structure Activity Relationship Sar and Lead Optimization of Myci975 Analogues
Design and Synthesis of MYCi975 Analogues for SAR Studies
The design and synthesis of analogues are crucial steps in SAR studies to explore the chemical space around a lead compound and identify structural features critical for activity. This involves creating a series of related compounds with systematic modifications. For instance, building upon previous SAR, researchers have prepared and evaluated series of analogues containing different core structures to identify those with improved properties. nih.gov The synthesis of such analogues can involve various chemical reactions, such as aldol (B89426) condensation for compounds with specific structural features like mono-carbonyl analogues. scirp.org This iterative process of design, synthesis, and evaluation helps to build a comprehensive understanding of the relationship between chemical structure and biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the physicochemical properties or structural features of compounds with their biological activities. wikipedia.orgjocpr.commedcraveonline.commdpi.com These models utilize molecular descriptors to quantify structural properties and relate them to a quantitative measure of biological response. wikipedia.orgjocpr.com QSAR modeling plays a significant role in drug discovery by predicting the activity of new chemicals and guiding the design of compounds with enhanced properties. wikipedia.orgjocpr.commedcraveonline.com In the context of this compound, QSAR modeling can be applied to analyze the relationship between the structural variations of its analogues and their inhibitory activity against MYC, aiding in the identification of key molecular features contributing to potency. mdpi.com
Structure-Kinetic Relationship (SKR) Analysis for this compound and Derivatives
While traditional SAR focuses on the equilibrium binding affinity, Structure-Kinetic Relationship (SKR) analysis considers the kinetic aspects of ligand-target interaction, specifically the rates of association (kon) and dissociation (koff). researchgate.netnih.gov Understanding SKR is essential for optimizing compounds for desired residence time at the target, which can be a crucial factor for in vivo efficacy. researchgate.net By analyzing how structural modifications influence the binding and unbinding rates of this compound derivatives, researchers can gain insights into the dynamic aspects of their interaction with MYC and design analogues with improved kinetic profiles. researchgate.net
Computational Approaches in this compound SAR
Computational methods are integral to modern drug discovery and significantly contribute to SAR studies and lead optimization. mdpi.commdpi.com These approaches can complement experimental data and provide valuable insights into the interactions between compounds and their targets.
Molecular Docking and Dynamics Simulations for this compound
Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a ligand to a receptor. nih.govfrontiersin.org It helps to understand how a molecule like this compound might interact with its target, MYC. dp.tech Molecular dynamics simulations extend docking studies by simulating the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the interaction and conformational changes. nih.govfrontiersin.orgmdpi.comnih.gov These simulations can help assess the long-term stability of the this compound-MYC complex and identify key residues involved in the interaction. nih.govmdpi.comnih.gov
Pharmacophore Modeling for this compound Analogues
Pharmacophore modeling involves identifying the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond donors, acceptors, hydrophobic centers) of a molecule that are necessary for its biological activity. mdpi.com A pharmacophore model derived from active this compound analogues can represent the key features required for binding to MYC. openaccessjournals.comnih.gov This model can then be used to virtually screen large libraries of compounds to identify potential new hits with similar activity profiles. nih.govnih.gov The initial discovery of this compound itself involved a pharmacophore-based in silico screen. nih.govnih.gov
Fragment-Based Drug Design Applied to this compound
Fragment-Based Drug Design (FBDD) is an approach that starts with identifying small, low-molecular-weight fragments that bind weakly to a target protein. openaccessjournals.comazolifesciences.comnih.govfrontiersin.org These fragments are then optimized and grown or merged to create more potent lead compounds. openaccessjournals.comazolifesciences.comnih.govgardp.org While the initial discovery of this compound was based on screening a large library, FBDD principles could potentially be applied to further explore the MYC binding site and identify novel starting points for designing improved analogues. frontiersin.orgbioblocks.com This approach allows for the exploration of a diverse chemical space and can be particularly useful for challenging targets like MYC, which lacks a classic druggable enzymatic pocket. nih.govopenaccessjournals.com
Optimization of this compound Derivatives for Enhanced Biological Activity
Optimization of lead compounds is a critical phase in drug discovery, aiming to improve potency, selectivity, pharmacokinetic properties, and ultimately, therapeutic efficacy. This compound, identified as a small molecule inhibitor targeting the MYC/MAX interaction and promoting MYC degradation, has served as a foundation for the development of derivative compounds with enhanced biological activity. axonmedchem.comresearchgate.net The intrinsically disordered nature of the MYC protein presents significant challenges for small-molecule targeting, making structure-based design and subsequent optimization particularly complex. researchgate.netdigitellinc.comacs.org
Research efforts have focused on modifying the chemical structure of this compound to overcome limitations and enhance its anti-tumor effects. Studies have shown that this compound disrupts the MYC/MAX interaction and increases GSK3β-mediated MYC phosphorylation, leading to proteasomal degradation of MYC. axonmedchem.comresearchgate.netcaymanchem.com This dual mechanism of action provides a basis for optimizing derivatives to either enhance binding affinity to MYC, further promote degradation, or improve cellular uptake and target engagement.
One notable example of optimization involves the development of novel alkynyl-substituted phenylpyrazole derivatives. Compound 37, a derivative reported in recent research, demonstrated superior antiproliferative activities compared to this compound across multiple malignant cell lines. acs.orgfigshare.com This derivative induced dose-dependent MYC degradation, with effects observed at concentrations as low as 1.0 µM. acs.orgfigshare.com Furthermore, Compound 37 effectively inhibited the binding of the MYC/MAX heterodimer to DNA, induced MYC thermal instability, and disrupted the MYC/MAX interaction, confirming enhanced direct suppression of MYC function. acs.orgfigshare.com In preclinical mouse models of prostate cancer, Compound 37 exhibited enhanced therapeutic efficacy over this compound. acs.orgfigshare.com
Another aspect of optimization has involved exploring combinations of this compound with other therapeutic agents. Studies have shown that this compound can modulate the tumor immune microenvironment by inducing immune cell infiltration and upregulating PD-L1 expression, providing a rationale for combination therapies with anti-PD1/PD-L1 agents to enhance anti-tumor efficacy. researchgate.netnih.gov Additionally, this compound has shown synergy with existing treatments in specific cancer types, such as multiple myeloma and head and neck squamous cell carcinoma (HNSCC). tandfonline.comaacrjournals.orgthno.org In multiple myeloma, this compound demonstrated synergistic effects with pomalidomide (B1683931) in IMiD-refractory samples, suggesting that restoring MYC downregulation can re-sensitize refractory cells to IMiDs. aacrjournals.org In HNSCC, targeting MYC with this compound has been shown to eliminate cancer stem cells, prevent metastasis, and overcome cisplatin (B142131) resistance, partly by activating antitumor immunity through the cGAS-STING signaling pathway. thno.org
The optimization process involves detailed structure-activity relationship (SAR) studies to understand how modifications to the this compound scaffold impact its biological activity. While specific comprehensive SAR data tables for this compound derivatives are often detailed within primary research articles, the reported findings highlight the importance of specific structural features for enhanced potency and efficacy. For instance, the introduction of alkynyl-substituted phenylpyrazole moieties, as seen in Compound 37, significantly improved antiproliferative activity and MYC degradation capabilities. acs.orgfigshare.com
The development of improved analogues like this compound from earlier leads such as MYCi361 also illustrates the optimization process, focusing on enhancing tolerability and efficacy in vivo. researchgate.netmdpi.com This iterative process of synthesis, biological evaluation, and structural modification is fundamental to lead optimization, aiming to identify compounds with the optimal balance of potency, selectivity, and favorable pharmacological properties.
While detailed data tables presenting comprehensive SAR data for a wide range of this compound derivatives were not extensively available across the search results, the reported findings on compounds like Compound 37 provide concrete examples of enhanced activity achieved through structural modification. Future research is expected to further delineate the precise SAR of this compound derivatives, guiding the rational design of even more potent and selective MYC inhibitors.
Illustrative Data (Based on Search Findings):
| Compound | Description | In Vitro Activity (Example) | In Vivo Efficacy (Example) | Reference |
| This compound | Lead MYC inhibitor | IC50: 2.49 to 7.73 µM (Breast Cancer Cell Lines) | Reduces tumor volume (MyC-CaP mouse model) | caymanchem.comnih.gov |
| Compound 37 | Alkynyl-substituted phenylpyrazole derivative | Superior antiproliferative activity vs this compound | Enhanced therapeutic efficacy vs this compound (Prostate Cancer mouse model) | acs.orgfigshare.com |
Pharmacological Characterization of Myci975
In Vitro Pharmacological Profiling of MYCi975
The in vitro characterization of this compound has established its cellular and biochemical effects, defining its direct interaction with its target and subsequent impact on enzymatic processes.
Studies across multiple cell lines have established specific IC₅₀ values. For instance, after a three-day incubation, this compound inhibited the viability of P493-6, MV411, and SK-N-BE2 cells with IC₅₀ values of 3.7 µM, 3.9 µM, and 6.4 µM, respectively. medchemexpress.com In a broad panel of 14 breast cancer cell lines, IC₅₀ values for growth inhibition after a five-day incubation ranged from 2.49 µM to 7.73 µM. nih.govnih.gov Notably, triple-negative breast cancer (TNBC) cell lines showed significantly greater sensitivity to this compound-induced growth inhibition and apoptosis compared to non-TNBC lines. nih.govnih.gov The induction of apoptosis varied significantly among cell lines, from no detectable effect to an 80% induction. nih.govresearchgate.net
Furthermore, this compound has demonstrated synergistic effects when combined with other therapeutic agents. In prostate cancer cells, it acted synergistically with the anti-androgen drug enzalutamide (B1683756) to decrease cell viability. nih.govresearchgate.net Similarly, it synergized with 4-hydroxytamoxifen (B85900) in estrogen receptor-positive breast cancer cells and with paclitaxel (B517696) or doxorubicin (B1662922) in TNBC cell lines. nih.govnih.govresearchgate.net
| Cell Line | Cancer Type | Assay | Key Finding | Reference |
|---|---|---|---|---|
| 22Rv1 | Prostate Cancer | Proliferation/Viability | IC₅₀ of ~10 µM; suppressed colony formation. | nih.gov |
| P493-6 | B-cell Lymphoma | Viability | IC₅₀ of 3.7 µM. | medchemexpress.com |
| MV411 | Acute Myeloid Leukemia | Viability | IC₅₀ of 3.9 µM. | medchemexpress.com |
| SK-N-BE2 | Neuroblastoma | Viability | IC₅₀ of 6.4 µM. | medkoo.commedchemexpress.com |
| Panel of 14 Breast Cancer Lines | Breast Cancer | Growth Inhibition | IC₅₀ values ranged from 2.49 to 7.73 µM. | nih.gov |
| LNCaP, 22Rv1, C4-2B | Prostate Cancer | Viability (Combination) | Synergistic effect with Enzalutamide. | nih.gov |
| MCF7 | Breast Cancer | Viability (Combination) | Synergistic effect with 4-hydroxytamoxifen. | nih.gov |
Biochemical investigations reveal that this compound directly influences MYC protein stability and function. A primary mechanism is the enhancement of MYC protein degradation through a proteasomal-mediated pathway. nih.gov Treatment of cells with this compound leads to increased phosphorylation of MYC at the Threonine 58 (T58) residue, a modification that marks the protein for degradation. probechem.comselleckchem.com In 22Rv1 prostate cancer cells, a time-dependent downregulation of MYC protein was observed, achieving a greater than 90% decrease in MYC protein levels by 48 hours of treatment. nih.gov This degradation impairs MYC-driven gene expression, as demonstrated by the selective suppression of E-box-luciferase activity in reporter assays. medkoo.com
This compound functions as a direct inhibitor of the MYC protein. nih.gov Binding assays have confirmed that this compound binds directly to MYC with a dissociation constant (Kd) of approximately 2.5 µM to 2.75 µM. medkoo.comprobechem.comcaymanchem.com This interaction physically disrupts the crucial heterodimerization between MYC and its obligate partner, MYC-associated factor X (MAX). nih.govprobechem.com The disruption of the MYC/MAX complex is a key step in its mechanism, as this dimer is required for MYC to bind to DNA and activate transcription. mdpi.com Further studies using biotinylated compounds have localized the binding site of this compound to amino acids 366-381 of the MYC protein. nih.gov Competitive fluorescence polarization and STD-NMR assays have shown that this compound binds to MYC but not to MAX. nih.gov
This compound modulates the activity of enzymes involved in MYC post-translational modifications. Specifically, in vitro kinase assays have shown that this compound directly increases the activity of Glycogen Synthase Kinase 3 Beta (GSK3β) toward MYC. probechem.comselleckchem.com This enhanced GSK3β-mediated phosphorylation of MYC at the T58 residue is a critical event that precedes its ubiquitination and subsequent degradation by the proteasome. medkoo.comprobechem.com By modulating this enzymatic process, this compound actively promotes the turnover of the MYC oncoprotein. selleckchem.com
In Vivo Pharmacological Evaluation of this compound
The therapeutic potential of this compound has been substantiated through rigorous evaluation in preclinical animal models, demonstrating its efficacy in suppressing tumor growth.
In various mouse models of cancer, this compound has shown significant anti-tumor activity and has been well tolerated. nih.gov In a MycCaP allograft model, this compound administration significantly inhibited tumor growth and increased survival. medkoo.commedchemexpress.com Similarly, in a MyC-CaP mouse xenograft model, the compound effectively reduced tumor volume. caymanchem.com
| Disease Model | Animal Model | Key Finding | Reference |
|---|---|---|---|
| Prostate Cancer | MycCaP Allograft | Significantly inhibited tumor growth and increased survival. | medkoo.commedchemexpress.comprobechem.com |
| Prostate Cancer | MyC-CaP Xenograft | Reduced tumor volume. | caymanchem.com |
| Prostate Cancer | Syngeneic Mouse Model | Increased tumor infiltration of immune cells (e.g., CD3+ T cells). | nih.gov |
| Various Cancers | Mouse Models | Upregulated PD-L1 on tumors and sensitized them to anti-PD1 immunotherapy. | selleckchem.com |
| Acute Myeloid Leukemia (AML) | MV-411 Xenograft | Synergized with Ara-C. | probechem.com |
Translational Models for this compound Research
The in vivo effects of this compound have been evaluated across various preclinical translational models, demonstrating its potential in cancer therapy. These models are crucial for understanding the compound's efficacy and its effects on tumor growth and the surrounding microenvironment.
In a xenograft model using 22Rv1 prostate cancer cells, treatment with this compound resulted in a significant inhibition of tumor growth. nih.gov This effect was observed without adverse impacts on the body weight of the mice, suggesting good tolerability. nih.gov The study also explored combination therapy, finding that this compound enhanced the efficacy of the anti-androgen drug enzalutamide in the 22RV1 xenograft model. nih.gov
Further research in Head and Neck Squamous Cell Carcinoma (HNSCC) utilized a cisplatin-resistant patient-derived xenograft (PDX) model. thno.org In this clinically relevant model, targeting MYC with this compound was shown to eliminate cancer stem cells (CSCs), prevent metastasis, and overcome cisplatin (B142131) resistance. thno.org These findings highlight the potential of this compound to address challenges of drug resistance in HNSCC. thno.org The combination of this compound and cisplatin not only inhibited invasive growth but also significantly reduced lymph node metastasis. thno.org
Studies in immunocompetent mouse models have revealed the importance of the host immune system for the full therapeutic effect of this compound. nih.gov Treatment with this compound in these models led to a modulation of the tumor immune microenvironment, characterized by an increase in the infiltration of immune cells. nih.gov This remodeling of the tumor microenvironment provides a strong rationale for combining this compound with immunotherapies, such as anti-PD-1/PD-L1 treatments. nih.gov
| Model Type | Cancer Type | Key Findings | Citations |
| Xenograft (22Rv1 cells) | Prostate Cancer | Significant inhibition of tumor growth; Enhanced efficacy of enzalutamide. | nih.gov |
| Patient-Derived Xenograft (PDX) | Head and Neck Squamous Cell Carcinoma (HNSCC) | Overcame cisplatin resistance; Eliminated cancer stem cells; Prevented metastasis. | thno.org |
| Immunocompetent Mouse Model | Not Specified | Modulated tumor immune microenvironment; Increased immune cell infiltration. | nih.gov |
Integrative Cell Signaling Studies with this compound
Integrative multi-omics studies have provided a detailed understanding of the molecular mechanisms through which this compound exerts its effects. By combining chromatin immunoprecipitation sequencing (ChIP-seq) with RNA sequencing (RNA-seq), researchers have elucidated how this compound selectively alters the MYC and MAX cistromes, modulates the epigenome, and regulates target gene expression. nih.govnih.govnorthwestern.edu
Treatment with this compound leads to a time-dependent alteration of MYC's binding to chromatin. nih.gov Significant changes were observed as early as 8 hours, with maximal effects seen after 48 hours, where over 62% of the total MYC cistrome was altered. nih.gov
Integrating ChIP-seq with differential gene expression analysis revealed three distinct classes of MYC target genes based on their response to this compound: nih.govproquest.comnorthwestern.edu
Type 1: Genes where MYC binding was lost, and expression was down-regulated .
Type 2: Genes where MYC binding was lost, but expression was up-regulated .
Type 3: Genes where MYC binding was lost, but expression remained unaltered .
Gene Ontology analysis of these categories showed that this compound selectively targets specific cellular pathways. nih.govresearchgate.net
| Gene Type | Effect on Gene Expression | Enriched Biological Pathways | Citations |
| Type 1 | Down-regulated | Cell cycle, DNA replication, nucleic acid metabolism. | nih.govresearchgate.net |
| Type 2 | Up-regulated | Signal transduction, kinase pathways, protein ubiquitination/phosphorylation. | nih.govresearchgate.net |
| Type 3 | Unaltered | Basic RNA metabolic processes, core transcriptional pathways. | nih.govresearchgate.net |
This selective action indicates that this compound preferentially affects gene programs related to cell proliferation and signaling, which are critical for cancer cells, while sparing core functions essential for normal cell viability, such as RNA biogenesis. nih.govnorthwestern.eduproquest.com
Further studies have shown that this compound also alters the broader epigenetic landscape. It affects global H3K27 acetylation (a mark of active promoters and enhancers) and chromatin accessibility. nih.govproquest.com This leads to the suppression of key lineage-specific transcription factors that are themselves regulated by MYC. nih.govproquest.com In prostate cancer models, this compound treatment led to a decrease in MYC occupancy at the regulatory regions of the Androgen Receptor (AR), FOXA1, and FOXM1 genes, resulting in reduced mRNA and protein levels of these critical factors. nih.govresearchgate.net This suppression of AR and FOXA1 signaling provides a mechanistic rationale for the observed synergy between this compound and anti-hormone therapies like enzalutamide. nih.govnih.govproquest.com Additionally, this compound was found to induce the ATF4 protein and its downstream signaling, which promotes apoptosis. proquest.comnorthwestern.edu
Preclinical Research and Toxicology of Myci975
In Vitro Toxicology Assessments of MYCi975
In vitro toxicology studies are crucial for identifying potential cellular toxicities of a compound. These assessments typically involve exposing various cell types to the compound under controlled laboratory conditions to evaluate effects on cell survival, proliferation, and genetic integrity. This compound has been shown to inhibit proliferation and induce apoptosis in a variety of cancer cell lines ambeed.comd-nb.info. Ex vivo studies have also demonstrated strong anti-multiple myeloma effects in both IMiD-naïve and -refractory samples without causing significant toxicity to normal cells.
Cytotoxicity Profiling of this compound
Cytotoxicity profiling of this compound has been conducted across a range of cancer cell lines. This compound has been shown to decrease the viability of MyC-CaP and LNCaP prostate cancer cells d-nb.info. It also induced apoptosis in a panel of 11 breast cancer cell lines d-nb.info. Studies in breast cancer cell lines reported IC50 values for growth inhibition by this compound ranging from 2.49 to 7.73 µM. The response to this compound in these cell lines was found to be inversely related to endogenous MYC levels. Inhibition of proliferation and induction of apoptosis were observed to be greater in triple-negative breast cancer (TNBC) cell lines compared to non-TNBC cell lines. Furthermore, treatment with this compound resulted in significant inhibition of canine and human osteosarcoma cell lines. In neuroblastoma cell lines, this compound impacted cell viability at concentrations at or above the IC50. Data from studies in primary multiple myeloma samples indicated that this compound exerted anti-multiple myeloma effects without causing significant toxicity to normal cells.
An overview of cytotoxicity data from selected studies is presented in the table below:
| Cell Line Type | Effect Observed | Concentration Range (if specified) | Reference |
| Prostate cancer (MyC-CaP, LNCaP) | Decreased viability | 5 and 10 µM | d-nb.info |
| Breast cancer (11 cell lines) | Induced apoptosis | 10 µM | d-nb.info |
| Breast cancer (panel of 14) | Growth inhibition (IC50 values) | 2.49 to 7.73 µM | |
| TNBC cell lines | Greater inhibition of proliferation and apoptosis | Not specified | |
| Canine and human osteosarcoma | Significant inhibition | Not specified | |
| Neuroblastoma cell lines | Impacted cell viability | IC50 or higher | |
| Primary Multiple Myeloma | Anti-MM effects, no significant normal cell toxicity | Not specified |
Genotoxicity Assessments of this compound
Genotoxicity assessments evaluate the potential of a compound to damage genetic material. While comprehensive genotoxicity data for this compound are limited in the provided search results, one study indicated that this compound induced a DNA damage response nih.gov. Another study, utilizing murine trophoblast cells, explored genotoxic stress and its association with DNA damage. In this context, this compound treatment was used, and analysis for the DNA damage marker γH2A.X showed significantly increased intensity in this compound treated cells.
Cardiotoxicity Studies of this compound
Evaluation of potential cardiotoxicity is an important part of preclinical safety assessment. Histopathological analysis of major organs, including the heart, in mice treated with this compound did not reveal any tissue damage nih.gov. While the search results mention cardiotoxicity in other contexts (e.g., related to CAR-T cell therapy or other compound classes), there is no direct evidence from the provided information indicating that this compound itself caused cardiotoxicity in the preclinical studies described. A safety data sheet for this compound from Cayman Chemical did not list specific cardiotoxicity data, stating "No further relevant information available" under relevant toxicology sections.
Hepatotoxicity Investigations of this compound
Investigations into the potential for a compound to cause liver damage (hepatotoxicity) are a standard component of preclinical safety evaluation. Histopathological analysis of major organs, including the liver, in mice treated with this compound revealed no tissue damage nih.gov. Although one source mentioned evaluating the hepatotoxicity of a different compound (an aptamer-based PROTAC) in mice while also mentioning this compound, this does not indicate hepatotoxicity for this compound itself. A safety data sheet for this compound did not provide specific hepatotoxicity data, stating "No further relevant information available".
In Vivo Preclinical Safety Evaluation of this compound
A summary of in vivo tolerability findings is presented below:
| Animal Model | Treatment Regimen | Observations | Reference |
| Mice | Acute maximum tolerated dose finding | Tolerated up to 10X efficacious dose (100 mg/kg), limited by solubility. | ambeed.com |
| Mice | 100 mg/kg/d for 2 weeks daily | No histopathological or chemical pathological abnormalities. | ambeed.com |
| Mice | This compound administration | No tissue damage in heart, liver, lung, and kidney (histopathological analysis). | nih.gov |
| Mice | This compound administration | Well tolerated based on routine blood and blood biochemical indicators. | |
| Mice | This compound alone or with PTC209 | No significant body weight changes. |
Acute Toxicity Studies of this compound
Acute toxicity studies of this compound in mice have indicated remarkable tolerability. Acute maximum tolerated dose (MTD) finding studies demonstrated that this compound was tolerated in mice when administered orally at doses up to 10 times the anti-tumor efficacious dose of 100 mg/kg, with higher doses limited by solubility rather than overt toxicity nih.gov. These studies suggested a favorable acute safety profile for this compound.
Subchronic Toxicity Studies of this compound
Specific detailed findings from dedicated subchronic toxicity studies of this compound were not extensively available in the reviewed literature. However, a 2-week daily treatment regimen of this compound at 100 mg/kg/d in mice showed no histopathological or chemical pathological abnormalities, suggesting good tolerability over this subchronic period nih.gov.
Reproductive and Developmental Toxicology of this compound
Information specifically detailing reproductive and developmental toxicology studies for this compound was not identified in the publicly available search results.
Immunotoxicity Assessment of this compound
While dedicated immunotoxicity studies were not explicitly detailed, preclinical investigations into this compound's anti-tumor effects have provided insights into its impact on the immune system. This compound treatment has been shown to modulate the tumor immune microenvironment by increasing immune cell infiltration, including CD3+ and CD8+ T cells, and upregulating the expression of immunoregulatory proteins like PD-L1 in syngeneic mouse models nih.govthno.org. This suggests that this compound can influence both innate and adaptive immune responses within the tumor microenvironment. nih.govthno.org Unexpectedly, CD8+ T cells from patients with multiple myeloma were identified as crucial effectors of this compound-induced cytotoxicity in primary samples, and this compound enhanced the cytotoxic functions of memory CD8+ T cells ex vivo. aacrjournals.orgresearchgate.netnih.gov
Special Organ Toxicity Studies of this compound (e.g., Renal, Gastrointestinal)
Studies evaluating the toxicity of this compound in mice have included assessments of major organs. Histopathological analysis following this compound administration revealed no tissue damage in key organs, including the heart, liver, lung, and kidney. thno.orgthno.orgnih.gov Evaluations of routine blood and blood biochemical indicators in mice treated with this compound also suggested that the compound was well tolerated. thno.orgthno.org In contrast to some other MYC inhibitors that have shown gastrointestinal toxicity, there was no mention of significant gastrointestinal issues associated with this compound in the reviewed preclinical data. nih.gov
Summary of Organ Toxicity Findings:
| Organ | Observed Toxicity (Preclinical Mouse Studies) |
| Heart | No tissue damage observed. thno.orgthno.orgnih.gov |
| Liver | No tissue damage observed. thno.orgthno.orgnih.gov |
| Lung | No tissue damage observed. thno.orgthno.orgnih.gov |
| Kidney | No tissue damage observed. thno.orgthno.orgnih.gov |
| Renal Function | Routine biochemical indicators well tolerated. thno.orgthno.org |
| Gastrointestinal | No significant issues reported in available data. nih.gov |
Computational Toxicology of this compound
This compound was discovered through leveraging a large in silico chemical library and computational techniques as part of a strategy to identify small molecules with favorable properties, including tolerability nih.govrupress.org. While computational methods were integral to its identification, detailed computational toxicology analyses specifically focused on predicting or characterizing the toxicological profile of this compound were not extensively described in the provided search results. Computational approaches are increasingly used to screen for potential toxicities based on chemical structure and predicted interactions.
Toxicogenomic Analysis of this compound Exposure
Toxicogenomic analysis, often involving techniques like RNA sequencing (RNA-seq), has been employed in the study of this compound. RNA-seq data showed that this compound regulated a smaller number of genes compared to a related compound, MYCi361. nih.gov This differential gene regulation profile may contribute to this compound's improved tolerability compared to MYCi361. nih.govmdpi.comnih.govnih.gov These findings suggest that this compound's mechanism of action is associated with a more selective impact on gene expression, potentially mitigating off-target effects that could lead to toxicity. nih.gov
Biomarker Discovery and Development for Myci975
Identification of Pharmacodynamic Biomarkers for MYCi975 Activity
Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug is engaging its target and affecting downstream biological processes. For this compound, a small molecule inhibitor targeting the MYC oncoprotein, PD biomarkers are essential for confirming target engagement and the resulting modulation of MYC-driven pathways. This compound is known to disrupt the interaction between MYC and its essential partner MAX, enhance MYC phosphorylation on threonine-58 (T58), and promote proteasomal degradation of MYC cancer.govresearchgate.netprobechem.comaxonmedchem.comresearchgate.netmdpi.comselleckchem.comadooq.com.
One potential pharmacodynamic marker investigated for this compound is the phosphorylation of MYC on threonine-58 (MYC pT58) cancer.govaxonmedchem.comselleckchem.comadooq.comnih.gov. Studies aim to investigate the mechanisms by which this compound regulates c-MYC and N-MYC phosphorylation and stability, assessing the potential of MYC pT58 as a pharmacodynamic marker cancer.govnih.gov. This phosphorylation event is linked to MYC degradation via the ubiquitin-proteasome pathway cancer.govresearchgate.netresearchgate.net.
Proteomic Biomarkers for this compound
Proteomic approaches are valuable for identifying changes in protein levels and post-translational modifications in response to this compound treatment. Given that this compound promotes MYC degradation, a key proteomic biomarker is the reduction in MYC protein levels itself researchgate.netresearchgate.net. Western blot analysis has been used to confirm the efficacy of this compound in reducing MYC protein expression in preclinical studies researchgate.netresearchgate.net. Changes in the phosphorylation status of MYC, specifically increased phosphorylation at T58, also serve as a crucial proteomic indicator of this compound activity cancer.govresearchgate.netprobechem.comaxonmedchem.comresearchgate.netselleckchem.comadooq.com.
Research has also explored the impact of this compound on other proteins involved in MYC-regulated pathways. While specific comprehensive proteomic biomarker panels for this compound are still under investigation, the broader application of proteomics in biomarker discovery for cancer treatment responses is well-established researchgate.netmdpi.com.
Metabolomic Biomarkers for this compound
MYC is a key regulator of cellular metabolism, influencing pathways such as glycolysis and oxidative phosphorylation researchgate.netnih.govnih.gov. Therefore, targeting MYC with this compound is expected to induce changes in the cellular metabolome. Metabolomic analysis can identify these changes, providing insights into the pharmacodynamic effects of the compound.
Studies have shown that this compound can significantly inhibit glutamine consumption in certain cell lines, indicating an impact on metabolic processes regulated by MYC ambeed.com. While detailed metabolomic biomarker profiles specifically for this compound are still emerging, metabolomics is recognized as a powerful tool for predicting immunotherapy sensitivity and understanding drug effects researchgate.netanr2025.org.
Genomic and Transcriptomic Biomarkers for this compound
Genomic and transcriptomic analyses provide insights into the genetic alterations that may influence this compound activity and the changes in gene expression that occur upon treatment. MYC is a transcription factor that regulates the expression of a vast number of genes, and this compound is designed to impair MYC-driven gene expression researchgate.netaxonmedchem.commdpi.comselleckchem.comadooq.comresearchgate.net.
Transcriptomic data from cancer cell lines treated with this compound have revealed differentially expressed genes (DEGs) biorxiv.org. For example, analysis of data from a PC3 prostate cancer cell line treated with this compound identified 1189 DEGs biorxiv.org. These studies indicate that this compound selectively inhibits MYC target gene expression researchgate.net. Research has also examined the effect of this compound on gene expression throughout the human genome in prostate cancer cells urologytimes.com. Integrating transcriptomic data with other omics data can uncover novel signaling networks and potential biomarkers standardbio.com.
Identification of Predictive Biomarkers for this compound Response
Predictive biomarkers help identify which patients are most likely to respond to a specific therapy. For this compound, identifying such biomarkers is crucial for patient stratification and optimizing treatment strategies. Given that this compound targets MYC, the expression and status of MYC itself are primary candidates for predictive biomarkers.
Studies in triple-negative breast cancer (TNBC) cell lines have suggested that endogenous MYC levels may be inversely related to the response to this compound, meaning cell lines with lower endogenous MYC levels showed greater sensitivity researchgate.net. This suggests that MYC protein levels, as measured by methods like western blotting or ELISA, could serve as a putative predictive biomarker for this compound therapy researchgate.netresearchgate.net.
Furthermore, MYC amplification is a frequent event in various cancers and is associated with elevated MYC protein expression cancer.govnih.govresearchgate.netnih.govnih.gov. MYC amplification has been identified as a potential mechanism of resistance to immunotherapy and suggested for use as a predictive biomarker in certain cancers researchgate.net. The MYC pathway program, including increased activity levels of the MYC pathway, has also been proposed as a diagnostic biomarker to identify primary resistance to other therapies, suggesting its potential relevance for predicting response to MYC-targeted agents like this compound rutgers.edu.
Other potential predictive biomarkers may emerge from understanding the mechanisms of resistance or synergy with this compound. For instance, studies exploring combinations of this compound with other agents, such as those targeting class IIa HDACs or cisplatin (B142131), may reveal biomarkers that predict response to the combination therapy researchgate.netbiorxiv.org.
Methodologies for this compound Biomarker Discovery
Biomarker discovery for compounds like this compound relies on advanced analytical techniques capable of comprehensively analyzing biological samples. Multi-omics approaches, integrating data from genomics, transcriptomics, proteomics, and metabolomics, are increasingly employed to gain a holistic understanding of drug effects and identify potential biomarkers wjgnet.comfrontiersin.org.
Mass Spectrometry-Based Approaches for this compound Biomarkers
Mass spectrometry (MS) is a powerful technology widely used in biomarker discovery, particularly in proteomics and metabolomics, due to its sensitivity and ability to identify and quantify a wide range of molecules mdpi.com. MS-based approaches are essential for the detailed analysis of protein changes, including post-translational modifications like phosphorylation, which are relevant for understanding this compound's mechanism of action and identifying PD biomarkers like MYC pT58 cancer.govresearchgate.netprobechem.comaxonmedchem.comresearchgate.netselleckchem.comadooq.commdpi.com.
Techniques such as shotgun proteomics, targeted proteomics, and data-independent acquisition (DIA) coupled with liquid chromatography-mass spectrometry (LC-MS/MS) are employed for comprehensive protein analysis and quantification, facilitating biomarker identification mdpi.com. While specific mass spectrometry-based studies solely focused on this compound biomarker discovery were not extensively detailed in the search results, the general application of MS in identifying protein and metabolic biomarkers for treatment responses is well-documented and forms the basis for such investigations researchgate.netmdpi.com. MS has also been used in the characterization and verification of this compound itself nih.gov.
The application of advanced MS techniques, including Imaging Mass Cytometry (IMC), allows for high-plex spatial analysis of biomarkers within tissue samples, providing insights into the tumor microenvironment and cellular interactions that may influence response to therapies like MYC inhibitors standardbio.com.
Data Table: Potential Biomarkers Associated with this compound Activity and Response
| Biomarker Type | Specific Biomarker / Pathway | Relevance | Detection Method Examples | Source(s) |
| Pharmacodynamic | MYC protein levels (decrease) | Confirmation of target engagement | Western Blot, ELISA | researchgate.netresearchgate.netresearchgate.netresearchgate.net |
| Pharmacodynamic | MYC phosphorylation at Threonine-58 (T58) (increase) | Indicator of MYC degradation pathway activation | Western Blot, potentially MS-based assays | cancer.govresearchgate.netprobechem.comaxonmedchem.comresearchgate.netselleckchem.comadooq.com |
| Pharmacodynamic | Altered MYC-driven gene expression | Downstream effect of MYC inhibition | Transcriptomics (RNA-seq, gene expression arrays) | researchgate.netaxonmedchem.commdpi.comselleckchem.comadooq.comresearchgate.netbiorxiv.org |
| Pharmacodynamic | Inhibition of glutamine consumption | Impact on MYC-regulated metabolism | Metabolomic analysis | ambeed.com |
| Predictive | Endogenous MYC protein levels (higher levels potentially indicate less response) | Predicting sensitivity to this compound | Western Blot, ELISA | researchgate.netresearchgate.net |
| Predictive | MYC amplification | Potential predictor of response or resistance | Genomic analysis (e.g., FISH, sequencing) | researchgate.netnih.govnih.gov |
| Predictive | MYC pathway activity | Identifying potential resistance mechanisms | Transcriptomics, Proteomics, Pathway analysis | rutgers.edu |
High-Performance Liquid Chromatography (HPLC) in this compound Biomarker Research
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique in biomarker research for separating, identifying, and quantifying components in a mixture. While general applications of HPLC in biomarker analysis, particularly in conjunction with techniques like mass spectrometry (LC-MS), are well-established for various diseases including cancer, specific detailed applications of HPLC solely for the discovery or analysis of this compound biomarkers are not extensively detailed in the provided search results. nih.govbohrium.com However, HPLC is mentioned in the context of purity assessment for this compound, indicating its use in the chemical characterization of the compound itself. figshare.comadooq.com The application of HPLC in biomarker research related to this compound would likely involve quantifying levels of this compound or its metabolites in biological samples, or potentially analyzing changes in the levels of specific proteins or metabolites identified as potential biomarkers using other methods.
Omics Technologies in this compound Biomarker Discovery
Omics technologies, including genomics, proteomics, transcriptomics, and metabolomics, provide high-throughput approaches to analyze biological samples comprehensively, offering significant opportunities for biomarker discovery. nih.govnih.gov These technologies are increasingly applied in cancer research to understand disease mechanisms and identify molecular targets and biomarkers. nih.govf6publishing.com
In the context of this compound, omics technologies have been employed to investigate its effects on gene expression and identify potential biomarkers of response or resistance. Transcriptomic data from cancer cell lines treated with this compound have been analyzed to identify differentially expressed genes (DEGs). biorxiv.org For example, analysis of data from PC3 prostate cancer cell lines treated with this compound revealed a significant number of DEGs. biorxiv.org This type of analysis can help pinpoint genes and pathways modulated by this compound, which could serve as predictive or pharmacodynamic biomarkers.
This compound has been shown to alter chromatin binding of MYC and related proteins, as well as influence chromatin accessibility and histone acetylation. researchgate.net These epigenetic modifications, assessable through omics approaches, could also represent potential biomarkers. researchgate.net
While the search results highlight the general utility of omics technologies in biomarker discovery and their application in studying this compound's impact on gene expression, specific detailed omics datasets solely focused on discovering novel biomarkers for this compound are not presented in the provided snippets.
Ex Vivo Blood Stimulation Studies for this compound Immunological Biomarkers
Ex vivo studies using patient-derived samples, such as blood or bone marrow aspirates, are valuable for assessing the direct effects of a compound on target cells and identifying potential biomarkers of response. In the case of this compound, ex vivo studies have been conducted using bone marrow mononuclear cells (BM MNCs) from patients with multiple myeloma (MM) to evaluate the compound's effectiveness and explore immunological biomarkers. aacrjournals.org
These studies assessed the ex vivo sensitivity of MM cells to this compound and investigated the role of immune cells in the response. aacrjournals.org For instance, sensitivity to this compound was evaluated using flow cytometry in BM aspirates from patients. aacrjournals.org Furthermore, experiments involving the depletion of CD3+ T-cells from BM MNCs demonstrated that the ex vivo sensitivity of primary MM samples to this compound was significantly reduced, suggesting a role for T cells in the compound's anti-tumor effects. aacrjournals.org This indicates that markers related to T-cell presence or activity could be potential immunological biomarkers for this compound response.
Data from ex vivo studies in multiple myeloma showed that this compound treatment led to a significant decrease in MM cell viability in a high percentage of samples, including those refractory to other treatments. aacrjournals.org
Here is a summary of ex vivo sensitivity data for this compound in primary multiple myeloma samples:
| Sample Type | Treatment Concentration | Observed Effect on MM Cell Viability | Percentage of Samples Showing Effect | Citation |
| Primary MM Samples | 1 µmol/L | Significant decrease | 89% (32/36) | aacrjournals.org |
| IMiD-Refractory MM | 1 µmol/L | Significant decrease | 86% (18/21) | aacrjournals.org |
This data suggests that this compound exhibits potent anti-MM effects ex vivo, even in samples resistant to immunomodulatory drugs (IMiDs). aacrjournals.org
Validation of this compound Biomarkers
Biomarker validation is a critical step to confirm the clinical utility and reliability of potential biomarkers identified during the discovery phase. This involves assessing the accuracy, reproducibility, and predictive value of the biomarkers in relevant biological contexts and patient cohorts.
Research on this compound has involved validating its mechanism of action and its effects on MYC and downstream targets, which are potential biomarkers. This compound has been validated to disrupt MYC/MAX interaction, enhance MYC phosphorylation at T58, and promote MYC degradation. caymanchem.comselleckchem.comresearchgate.netaxonmedchem.com These molecular events serve as pharmacodynamic markers confirming the compound's activity. axonmedchem.com
Studies have also validated the impact of this compound on MYC target gene expression. selleckchem.comaxonmedchem.com Changes in the expression levels of genes regulated by MYC, identified through omics technologies, can be validated as biomarkers of response using techniques like qPCR or Western blot. aacrjournals.org
Furthermore, the synergistic effects of this compound in combination therapies have been investigated and validated in preclinical models. For example, this compound synergistically sensitized resistant prostate cancer cells to enzalutamide (B1683756) and estrogen receptor-positive breast cancer cells to 4-hydroxytamoxifen (B85900). researchgate.net This suggests that markers of sensitivity to these combination therapies could be relevant biomarkers for this compound use.
Validation efforts have also extended to assessing the impact of this compound on the tumor microenvironment, including immune cell infiltration and PD-L1 expression, which are potential biomarkers for combination strategies with immunotherapy. researchgate.netaacrjournals.org
While the provided information describes the validation of this compound's mechanism and its effects on known targets and pathways, detailed studies specifically focused on the clinical validation of novel biomarkers for predicting this compound response in large patient cohorts are not extensively detailed in the search results. However, the ongoing research into MYC as a potential therapeutic target and biomarker underscores the importance of continued validation efforts. researchgate.netnih.gov
Drug Resistance Mechanisms to Myci975 and Mitigation Strategies
Intrinsic Resistance Mechanisms to MYCi975
Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to a drug prior to its administration. In the context of this compound, several factors may contribute to this phenomenon. The efficacy of this compound is dependent on the cellular context and the genetic landscape of the tumor.
One key aspect of intrinsic resistance may lie in the selective nature of this compound's effects on MYC target genes. Research has shown that while this compound effectively downregulates genes involved in the cell cycle and signal transduction, it tends to spare genes related to RNA biogenesis and core transcriptional pathways. geneonline.com Tumors that are less reliant on the specific pathways targeted by this compound and more dependent on these spared pathways may exhibit inherent resistance to the drug.
Furthermore, the baseline expression levels and activity of other oncogenic pathways can influence the initial response to this compound. For instance, tumors with co-activation of signaling pathways that can compensate for the inhibition of MYC may be intrinsically less sensitive to this compound monotherapy.
The metabolic state of a cancer cell can also play a role in its intrinsic sensitivity to this compound. MYC is a master regulator of cellular metabolism, and this compound has been shown to induce metabolic reprogramming. nih.govmdpi.com Tumors with a pre-existing metabolic phenotype that is not critically dependent on the MYC-driven metabolic pathways most affected by this compound may be intrinsically resistant. A genome-wide CRISPR screen identified mitochondrial function as a key vulnerability to this compound, suggesting that tumors with altered mitochondrial metabolism might have a different sensitivity profile. nih.gov
Finally, the tumor microenvironment can contribute to intrinsic resistance. Factors secreted by stromal cells or the extracellular matrix can activate signaling pathways in cancer cells that promote survival and diminish their reliance on MYC, thereby reducing the efficacy of this compound.
Acquired Resistance Mechanisms to this compound
Acquired resistance emerges in tumors that are initially sensitive to this compound, following a period of treatment. This typically involves the selection and expansion of cancer cell clones that have developed mechanisms to evade the drug's effects. While specific clinical data on acquired resistance to this compound is still emerging, several potential mechanisms can be extrapolated from our understanding of resistance to other targeted therapies and the biology of MYC.
A common mechanism of acquired resistance to targeted inhibitors is the development of mutations in the drug's target protein that prevent the drug from binding effectively. nih.gov For this compound, which binds directly to the MYC protein to disrupt its dimerization with MAX and promote its degradation, nih.gov mutations in the MYC gene could theoretically lead to resistance.
These mutations might alter the conformation of the MYC protein in a way that reduces the binding affinity of this compound, while still allowing MYC to form functional heterodimers with MAX and drive transcription. Alternatively, mutations could occur that stabilize the MYC protein, making it less susceptible to the proteasomal degradation induced by this compound. While no specific mutations conferring resistance to this compound have been clinically reported, this remains a plausible mechanism of acquired resistance.
Cancer cells can acquire resistance to a wide range of drugs by upregulating the expression of ATP-binding cassette (ABC) transporters. nih.govnih.gov These membrane proteins function as efflux pumps, actively removing drugs from the cell and thereby reducing their intracellular concentration to sub-therapeutic levels. nih.gov
Several ABC transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), are known to be involved in multidrug resistance. nih.gov It is plausible that cancer cells could develop resistance to this compound by overexpressing one or more of these transporters, leading to increased efflux of the drug. While direct evidence for this compound being a substrate of these pumps is not yet available, this is a common mechanism of resistance for many small molecule inhibitors.
Another potential mechanism of acquired resistance is the enzymatic inactivation or modification of this compound by cancer cells. This can occur through various metabolic processes, such as oxidation, reduction, or conjugation, which can alter the chemical structure of the drug and render it inactive.
The cytochrome P450 family of enzymes, which are involved in the metabolism of a wide range of xenobiotics, could potentially metabolize this compound into inactive forms. Upregulation of specific P450 enzymes in cancer cells could therefore lead to enhanced drug clearance and resistance. Similarly, increased activity of conjugating enzymes, such as glutathione (B108866) S-transferases, could lead to the modification of this compound and its subsequent efflux from the cell.
Given that MYC is a central regulator of cellular metabolism, it is highly likely that alterations in metabolic pathways could contribute to acquired resistance to this compound. nih.gov Cancer cells are known for their metabolic plasticity, and they can reprogram their metabolic pathways to survive under therapeutic pressure. nih.gov
Upon treatment with this compound, cancer cells may adapt by upregulating alternative metabolic pathways to compensate for the inhibition of MYC-driven metabolism. For example, cells might increase their reliance on oxidative phosphorylation if glycolysis is suppressed, or they may find alternative sources for the building blocks necessary for proliferation. Studies have suggested that combining MYC inhibitors with drugs that target these compensatory metabolic pathways could be an effective strategy to overcome resistance. geneonline.com
The table below summarizes the key metabolic pathways regulated by MYC, which could be altered in the development of resistance to this compound.
| Metabolic Pathway | Role of MYC | Potential Resistance Mechanism |
| Glycolysis | Upregulates key glycolytic enzymes | Increased reliance on alternative energy sources like oxidative phosphorylation or fatty acid oxidation. |
| Glutaminolysis | Promotes glutamine uptake and conversion to glutamate | Upregulation of alternative pathways for anaplerosis to fuel the TCA cycle. |
| Nucleotide Synthesis | Drives the expression of genes involved in purine (B94841) and pyrimidine (B1678525) synthesis | Salvage pathways for nucleotide synthesis become more active. |
| Lipid Metabolism | Regulates fatty acid synthesis and oxidation | Altered balance between fatty acid synthesis and oxidation to meet cellular energy and membrane biosynthesis demands. |
Biofilm formation is a phenomenon where microorganisms adhere to a surface and produce an extracellular polymeric substance (EPS) matrix, which can protect them from antimicrobial agents. nih.gov While biofilm-mediated drug resistance is a well-established concept in microbiology, its role in resistance to systemic cancer therapies is less clear.
In the context of solid tumors, the tumor microenvironment, with its complex extracellular matrix, can act as a physical barrier to drug penetration, analogous to a biofilm. It is conceivable that changes in the composition and density of the tumor stroma in response to this compound treatment could limit the drug's access to cancer cells, thereby contributing to acquired resistance. However, there is currently no direct evidence to suggest that biofilm formation, in the classical sense, is a mechanism of resistance to this compound.
Epigenetic Alterations in Response to this compound
Treatment with the small-molecule MYC inhibitor, this compound, induces significant changes in the epigenomic landscape of cancer cells. nih.gov These alterations are a key aspect of its mechanism of action and contribute to its therapeutic effects. nih.govnorthwestern.edu Research has shown that this compound modulates the global epigenome, influencing chromatin accessibility and histone modifications. northwestern.edu
A primary epigenetic effect of this compound is the alteration of H3K27 acetylation (H3K27ac), a marker of active promoters and enhancers. nih.gov Studies in prostate cancer cells demonstrated that treatment with this compound leads to widespread changes in H3K27ac levels. nih.gov This modulation of the epigenome is not uniform; instead, this compound selectively targets specific gene programs. nih.gov While pathways related to the cell cycle and signal transduction are heavily affected, core processes like RNA biogenesis and essential transcriptional pathways are largely spared. nih.govnorthwestern.edu
Furthermore, this compound alters the binding of MYC and its network of proteins to chromatin. nih.govnorthwestern.edu This disruption leads to changes in chromatin accessibility, which, in conjunction with the alterations in H3K27ac, results in the suppression of key MYC-regulated lineage factors. nih.govnorthwestern.edu In prostate cancer models, for instance, this compound treatment led to the suppression of Androgen Receptor (AR), AR variant 7 (ARv7), FOXA1, and FOXM1. nih.govnorthwestern.edunorthwestern.edu These transcription factors are crucial for the lineage and survival of prostate cancer cells, and their suppression via epigenetic modulation is a key outcome of this compound activity. nih.gov
These findings indicate that this compound's impact extends beyond direct MYC inhibition, actively remodeling the epigenetic environment to regulate the expression of critical target genes involved in tumorigenesis. nih.gov
Strategies to Overcome this compound Resistance
Rational Design of this compound Analogues to Combat Resistance
The development of this compound itself is an example of rational drug design aimed at improving therapeutic characteristics over earlier prototypes. This compound is an improved analog of a prior MYC inhibitor, MYCi361. targetmol.com While MYCi361 demonstrated the ability to suppress tumor growth in vivo, it was associated with a narrow therapeutic index. targetmol.com The rational design process led to the development of this compound, which exhibits better tolerability, a crucial factor for clinical application. targetmol.com This iterative process of creating analogues with more favorable pharmacological profiles is a key strategy in drug development.
Further efforts in drug discovery have utilized computer-aided methods to identify additional MYC inhibitors. frontiersin.org While not direct analogues of this compound designed to overcome specific resistance mechanisms, these approaches exemplify the broader strategy of rationally designing new chemical entities to target MYC effectively. frontiersin.orgrupress.org The continuous development of novel small molecules, peptides, and other modalities targeting different aspects of MYC biology—from disrupting MYC-MAX dimerization to stabilizing G-quadruplex structures in the MYC promoter—represents an ongoing effort to have alternative therapeutic options available should resistance to a specific agent like this compound emerge. frontiersin.orgrupress.org
Combination Therapies Including this compound
A primary strategy to mitigate and overcome resistance to this compound is its use in combination with other therapeutic agents. The epigenetic changes induced by this compound provide a strong mechanistic rationale for such combinations, as it can sensitize cancer cells to other treatments. nih.govnorthwestern.edu Preclinical studies have demonstrated synergistic effects across various cancer types and drug classes.
In hormone-driven cancers, this compound has been shown to enhance the efficacy of antihormone therapies. nih.govresearchgate.net By down-regulating key factors like the androgen receptor (AR) and its splice variants in prostate cancer, this compound synergistically sensitizes resistant prostate cancer cells to enzalutamide (B1683756). nih.govnorthwestern.edu A similar effect is seen in estrogen receptor-positive breast cancer, where this compound sensitizes cells to 4-hydroxytamoxifen (B85900). nih.govnorthwestern.edu
Combination with conventional chemotherapy has also proven effective. In triple-negative breast cancer (TNBC), combining this compound with agents like paclitaxel (B517696), doxorubicin (B1662922), or docetaxel (B913) results in enhanced inhibition of cell growth. frontiersin.orgnih.govresearchgate.net In head and neck squamous cell carcinoma (HNSCC), this compound overcomes resistance to cisplatin (B142131). nih.govthno.orgnih.gov This combination is particularly effective at eliminating cancer stem cells (CSCs), which are often responsible for chemoresistance and tumor recurrence. nih.govthno.org Mechanistically, this combination enhances the DNA damage response and activates the cGAS-STING-IRF3 signaling pathway, which promotes the recruitment of CD8+ T cells and activates antitumor immunity. nih.govthno.orgnih.gov
Immunotherapy represents another promising combination partner. This compound has been found to synergize with anti-PD1 immunotherapy. immune-system-research.com Furthermore, in multiple myeloma, this compound shows strong anti-tumor effects in both immunomodulatory drug (IMiD)-naïve and -refractory samples and can re-sensitize refractory cells to pomalidomide (B1683931). nih.govaacrjournals.org This effect is partly mediated by enhancing the cytotoxic functions of CD8+ T cells. nih.gov
The table below summarizes key preclinical findings on combination therapies involving this compound.
| Cancer Type | Combination Agent | Observed Effect & Mechanism | Citations |
| Prostate Cancer | Enzalutamide | Synergistic decrease in cell viability; sensitization of resistant cells. nih.govnorthwestern.edu | nih.gov, northwestern.edu |
| Breast Cancer (ER+) | 4-hydroxytamoxifen | Synergistic sensitization of cancer cells. nih.govnorthwestern.edu | nih.gov, northwestern.edu |
| Triple-Negative Breast Cancer | Paclitaxel, Doxorubicin, Docetaxel | Enhanced cell growth inhibition. frontiersin.orgnih.gov | nih.gov, frontiersin.org |
| Head and Neck Squamous Cell Carcinoma | Cisplatin | Overcomes cisplatin resistance by eliminating cancer stem cells and activating antitumor immunity via the cGAS-STING pathway. nih.govthno.orgnih.gov | nih.gov, thno.org, nih.gov |
| Multiple Myeloma | Pomalidomide (IMiD) | Exerts anti-MM effects in refractory samples and re-sensitizes cells to IMiDs; enhances CD8+ T cell cytotoxicity. nih.govaacrjournals.org | nih.gov, aacrjournals.org |
| Colorectal Cancer | 5-Fluorouracil (5-FU) | Pre-treatment with this compound sensitizes tumoroids to 5-FU chemotherapy. larvol.com | larvol.com |
| General | Anti-PD1 Therapy | Synergistic anti-tumor effects. immune-system-research.com | immune-system-research.com |
Combination Therapy Approaches with Myci975
Rationale for MYCi975 Combination Therapies
The rationale for combining this compound with other therapeutic agents stems from several key factors. MYC is involved in multiple cancer-associated signaling pathways and can contribute to aggressive tumor behavior and resistance to conventional treatments. frontiersin.orgthno.org By inhibiting MYC, this compound aims to disrupt these fundamental processes. frontiersin.orgbiorxiv.org However, cancer cells often employ redundant pathways or develop compensatory mechanisms to circumvent the effects of a single targeted agent. rsc.org
Combining this compound with other drugs that target different pathways or mechanisms of resistance can potentially lead to synergistic effects, enhancing anti-tumor activity and overcoming or preventing the development of resistance. rsc.org Preclinical studies have shown that this compound can disrupt MYC/MAX complexes and promote MYC degradation, impairing MYC-driven gene expression. frontiersin.orgbiorxiv.org This disruption of MYC function provides a strong basis for combining this compound with agents that target downstream effects of MYC or complementary survival pathways. frontiersin.orgnih.gov Furthermore, this compound has shown favorable pharmacokinetics and in vivo efficacy in preclinical models, supporting its investigation in combination regimens. frontiersin.orgbiorxiv.org
Synergistic Interactions of this compound with Other Therapeutic Agents
Research has demonstrated that this compound can exhibit synergistic interactions with various therapeutic agents in different cancer models. Synergy, where the combined effect of two drugs is greater than the sum of their individual effects, is a primary goal of combination therapy. rsc.org Studies have explored combinations of this compound with standard chemotherapy drugs, targeted agents, and immunotherapies. nih.govfrontiersin.orgthno.orgnih.govnih.govaacrjournals.orgnih.govresearchgate.net
In Vitro Synergy Studies of this compound Combinations
In vitro studies using cancer cell lines have provided crucial evidence of synergistic interactions between this compound and other drugs. For instance, in triple-negative breast cancer (TNBC) cell lines, combining this compound with commonly used chemotherapy drugs like paclitaxel (B517696) (docetaxel) or doxorubicin (B1662922) resulted in synergistic growth inhibition. frontiersin.orgnih.govresearchgate.netnih.gov This suggests that this compound can enhance the anti-proliferative effects of these cytotoxic agents in TNBC. nih.govnih.gov
Synergistic growth inhibition has also been observed when this compound was combined with the survivin inhibitor YM-155 in breast cancer cell lines. nih.govresearchgate.net Additionally, co-treatment with COTI-2, a compound known to reactivate mutant p53 and degrade MYC, and this compound resulted in synergistic growth inhibition in mutant p53 breast cancer cell lines. researchgate.net
In hepatocellular carcinoma (HCC) cell lines, a combination of this compound and C26-A6, a small molecule inhibitor of AEG-1 (Astrocyte elevated gene-1), showed significant and synergistic inhibition in cell viability and invasion. aacrjournals.org this compound was found to be more potent than C26-A6 in inhibiting cell viability in these studies. aacrjournals.org
Studies in non-small cell lung cancer (NSCLC) cell lines demonstrated synergistic or additive effects when this compound was combined with TMP195, a class IIa HDAC inhibitor. biorxiv.org
For multiple myeloma (MM), this compound demonstrated strong anti-MM effects ex vivo in both immunomodulatory drug (IMiD)-naïve and -refractory samples. aacrjournals.orgnih.gov Synergy was observed between this compound and pomalidomide (B1683931) in IMiD-refractory MM samples, suggesting a potential to re-sensitize refractory MM to IMiDs. aacrjournals.orgnih.gov
The following table summarizes some of the in vitro synergy findings:
| Cancer Type | This compound Combination Partner(s) | Observed Effect | Relevant Citations |
| Triple-Negative Breast Cancer | Paclitaxel (Docetaxel) | Synergistic growth inhibition | frontiersin.orgnih.govresearchgate.netnih.gov |
| Triple-Negative Breast Cancer | Doxorubicin | Synergistic growth inhibition | frontiersin.orgnih.govresearchgate.netnih.gov |
| Breast Cancer | YM-155 | Enhanced growth inhibition | nih.govresearchgate.net |
| Breast Cancer | COTI-2 | Synergistic growth inhibition | researchgate.net |
| Hepatocellular Carcinoma | C26-A6 | Significant and synergistic inhibition of viability and invasion | aacrjournals.org |
| Non-Small Cell Lung Cancer | TMP195 (Class IIa HDAC inhibitor) | Synergistic or additive effects on cell viability | biorxiv.org |
| Multiple Myeloma | Pomalidomide | Synergy in IMiD-refractory samples | aacrjournals.orgnih.gov |
In Vivo Efficacy of this compound Combination Regimens
Preclinical in vivo studies have further supported the potential of this compound in combination therapies, showing enhanced anti-tumor efficacy compared to single-agent treatment. In a MYC-driven prostate cancer mouse xenograft model, this compound alone reduced tumor volume. caymanchem.com
In head and neck squamous cell carcinoma (HNSCC), the combination treatment of this compound plus cisplatin (B142131) potently inhibited invasive growth and significantly reduced lymph node metastasis in mouse models. thno.org This combination also efficiently eliminated BMI1+ cancer stem cells (CSCs), which are implicated in chemoresistance. thno.org While cisplatin alone enriched BMI1+ CSCs, this compound reduced them, and the combination further enhanced CSC elimination. thno.org
Studies in NSCLC xenograft mouse models showed a significant reduction in tumor volume with the combination of this compound and TMP195 compared to vehicle-treated mice, whereas mono-treatments did not show a statistically significant reduction in tumor growth. biorxiv.org
In a murine model of MYC-driven prostate cancer, this compound treatment led to a remodeling of the tumor immune microenvironment, including the recruitment of innate and adaptive immune cells and increased expression of immunoregulatory proteins like PD-L1. nih.gov This provided a rationale for combining this compound with anti-PD-1/PD-L1 immunotherapy to enhance anti-tumor efficacy in vivo. nih.govaacrjournals.org
In vivo studies in prostate cancer xenografts demonstrated that this compound enhanced the efficacy of enzalutamide (B1683756), an anti-androgen therapy, particularly in models resistant to enzalutamide due to ARv7 expression. nih.gov Similarly, this compound enhanced the efficacy of 4-hydroxytamoxifen (B85900), an anti-estrogen therapy, in estrogen receptor-positive breast cancer cellular models. nih.gov
Identification of Optimal this compound Combination Partners
Identifying the most effective combination partners for this compound is crucial for developing successful therapeutic strategies. This process involves experimental screening and computational approaches.
High-Throughput Screening for this compound Combinations
High-throughput screening (HTS) allows for the rapid evaluation of a large number of potential drug combinations to identify synergistic interactions. rsc.orgmdpi.comstanford.edu While the provided search results did not detail specific HTS studies using this compound to screen against large libraries of compounds, the principle of HTS is highly relevant to identifying optimal this compound combinations. HTS platforms can generate numerous pairwise drug concentrations to assess interactions and identify synergistic combinations efficiently. rsc.orgmdpi.com This approach can help overcome the limitations of low-throughput methods that test only a few discrete concentrations. rsc.org
For example, HTS has been successfully used in other cancer types to identify synergistic drug pairs, such as the combination of panobinostat (B1684620) and marizomib (B1676077) in diffuse intrinsic pontine glioma (DIPG) cells. stanford.edu A high-throughput drug screen in multiple myeloma cell lines identified numerous potentially synergistic combinations by evaluating drug responses. nih.gov These examples highlight the power of HTS in uncovering effective drug combinations, a methodology applicable to finding optimal partners for this compound.
Computational Approaches for Predicting this compound Drug Interactions
Computational methods play an increasingly important role in predicting drug-drug interactions and identifying potential synergistic combinations. nih.govfrontiersin.orgarxiv.org These approaches can analyze large biological and pharmacological datasets to predict drug-target interactions and potential combination effects. nih.govarxiv.org
Computer-aided drug discovery (CADD) approaches have been applied to identify MYC-MAX inhibitors, including the identification of this compound itself. frontiersin.orgresearchgate.net These methods can involve structure-based and ligand-based modeling techniques to understand how compounds interact with their targets. researchgate.net
Computational prediction of drug-target interactions is a significant area, utilizing methods like machine learning and ensemble learning to analyze data and predict interactions with reasonable accuracy. nih.govfrontiersin.org These computational tools can help guide experimental studies by recommending interactions for further validation. nih.gov While specific computational studies predicting interactions between this compound and a broad range of other drugs were not detailed in the provided results, the principles of computational drug interaction prediction are applicable to this compound. Analyzing the molecular properties of this compound and its known interactions, combined with data on other compounds and cancer pathways, can facilitate the in silico prediction of potentially synergistic combinations. frontiersin.orgarxiv.orgdntb.gov.ua
Computational approaches can also be used to analyze drug resistance mechanisms and predict the evolution of tumor drug resistance, which can inform the design of combination therapies aimed at overcoming resistance. frontiersin.org
Impact of this compound Combination Therapy on Drug Resistance
This compound, a small-molecule inhibitor targeting MYC by disrupting its interaction with MAX and promoting MYC degradation, has demonstrated potential in overcoming drug resistance in various cancer types when used in combination therapies. thno.orgnih.govglpbio.comcaymanchem.comtargetmol.comnih.govadooq.com Research indicates that MYC is often highly expressed in drug-resistant cancer cells, suggesting its role in mediating therapeutic resistance. thno.orgnih.gov
Studies in head and neck squamous cell carcinoma (HNSCC) have shown that MYC is highly expressed in cisplatin-resistant models. thno.orgnih.gov Targeting MYC with this compound was found to overcome cisplatin resistance in both in vitro and in vivo HNSCC models. thno.orgnih.gov The combination of this compound and cisplatin not only significantly inhibited tumor growth but also reduced lymph node metastasis in preclinical models. thno.org Mechanistically, this compound was observed to eliminate cancer stem cells (CSCs), which are often implicated in chemoresistance. thno.orgnih.gov Furthermore, the combination treatment enhanced the ability of cisplatin to induce DNA damage response in non-stem tumor cells and activated antitumor immunity by recruiting CD8+ T cells. thno.orgnih.gov Data from a cisplatin-resistant patient-derived xenograft (PDX) model showed that while cisplatin alone had no significant effect on tumor growth, treatment with this compound alone or in combination with cisplatin significantly inhibited tumor growth, indicating that MYC inhibition effectively overcame cisplatin resistance in this model. thno.orgnih.gov
In the context of multiple myeloma (MM), this compound has shown efficacy in overcoming resistance to immunomodulatory drugs (IMiDs) like pomalidomide. nih.govaacrjournals.orglarvol.comresearchgate.net While pomalidomide treatment often leads to the degradation of IKZF1 and IKZF3, it did not affect MYC gene expression in most IMiD-refractory MM samples. nih.govaacrjournals.orgresearchgate.net this compound demonstrated anti-MM effects in both IMiD-naïve and refractory samples. nih.govaacrjournals.orgresearchgate.net Synergy was observed between this compound and pomalidomide in IMiD-refractory samples, suggesting that inhibiting MYC can re-sensitize these resistant cells to IMiDs. nih.govaacrjournals.orgresearchgate.net This synergy is partly attributed to this compound enhancing the cytotoxic functions of memory CD8+ T cells, which were identified as crucial effectors of this compound-induced cytotoxicity in primary MM samples. nih.govaacrjournals.orgresearchgate.net
Preclinical investigations in triple-negative breast cancer (TNBC) have also explored this compound in combination therapies to address drug resistance. Combined treatment with this compound and either paclitaxel or doxorubicin resulted in enhanced cell growth inhibition in TNBC cell lines. researchgate.net
This compound has also been shown to synergistically sensitize resistant prostate cancer cells to enzalutamide and estrogen receptor-positive breast cancer cells to 4-hydroxytamoxifen. nih.gov This sensitization is linked to this compound's ability to selectively alter the MYC and MAX cistromes and modulate the epigenomic landscape, affecting the expression of MYC-regulated lineage factors such as AR/ARv7, FOXA1, and FOXM1, which are implicated in resistance mechanisms. nih.gov
Studies in non-small cell lung cancer (NSCLC) have investigated this compound in combination with class IIa HDAC inhibitors. This combination demonstrated anti-tumor efficacy in models, including a syngeneic model intrinsically resistant to immune checkpoint inhibitors. biorxiv.org While this compound alone decreased MYC protein levels in responsive cell lines, non-responsive cell lines showed inherent resistance to this compound's action on MYC protein levels. biorxiv.org This highlights that mechanisms of resistance to this compound itself can exist and may involve the inability of the compound to effectively reduce MYC protein in certain contexts. biorxiv.org
The impact of this compound combination therapy on drug resistance involves several mechanisms, including the elimination of CSCs, enhancement of DNA damage response, activation of antitumor immunity, re-sensitization to existing therapies by addressing MYC overexpression or persistent expression in resistant cells, and modulation of the epigenomic landscape affecting resistance-associated factors.
Data Table: Impact of this compound Combinations on Drug Resistance in Preclinical Models
| Cancer Type | Combination Partner(s) | Observed Impact on Resistance | Key Mechanism(s) Involved | Source(s) |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Cisplatin | Overcame cisplatin resistance; Enhanced tumor growth inhibition and reduced metastasis in resistant models. | Elimination of CSCs; Enhanced DNA damage response; Activation of antitumor immunity (CD8+ T cell recruitment). | thno.orgnih.gov |
| Multiple Myeloma (MM) | Pomalidomide | Re-sensitized IMiD-refractory samples to pomalidomide; Synergy observed. | Addressing persistent MYC expression in resistant cells; Enhanced cytotoxic function of CD8+ T cells. | nih.govaacrjournals.orgresearchgate.net |
| Triple-Negative Breast Cancer (TNBC) | Paclitaxel, Doxorubicin | Enhanced cell growth inhibition in TNBC cell lines. | Not explicitly detailed in the provided snippets, but likely related to MYC inhibition effects on proliferation and apoptosis. | researchgate.net |
| Prostate Cancer | Enzalutamide | Synergistically sensitized resistant prostate cancer cells to enzalutamide. | Alteration of MYC/MAX cistromes; Modulation of epigenomic landscape affecting AR/ARv7, FOXA1, FOXM1. | nih.gov |
| Estrogen Receptor-Positive Breast Cancer | 4-hydroxytamoxifen | Synergistically sensitized resistant breast cancer cells to 4-hydroxytamoxifen. | Alteration of MYC/MAX cistromes; Modulation of epigenomic landscape affecting FOXA1, ERα. | nih.gov |
| Non-Small Cell Lung Cancer (NSCLC) | Class IIa HDAC inhibitors | Demonstrated anti-tumor efficacy in models, including those intrinsically resistant to immune checkpoint inhibitors. | Potentiation of mitochondrial dysfunction; Overcoming intrinsic resistance mechanisms (though resistance to this compound itself was observed in some lines). | biorxiv.org |
Future Directions and Emerging Research Avenues for Myci975
Advanced Computational Modeling for MYCi975 Research
Computational modeling plays a crucial role in the discovery, characterization, and optimization of MYC inhibitors like this compound. The initial identification of this compound itself stemmed from an in silico screen of a vast chemical library using a five-point pharmacophore model. nih.gov This highlights the power of computational techniques in identifying potential drug candidates targeting challenging proteins like MYC.
Further research is utilizing novel computational techniques for virtual screening to identify compounds that can bind to the intrinsically disordered regions of MYC protein. rupress.orgresearchgate.net These approaches aim to overcome the limitations posed by the lack of a well-defined binding pocket in MYC, which has historically hindered small-molecule drug development. frontiersin.orgacs.org Computer-aided drug discovery continues to be instrumental in the identification of new MYC inhibitors. frontiersin.org
In silico docking studies have been employed to understand the binding mode of biphenyl (B1667301) pyrazoles, a class of compounds that includes this compound and its analog MYCi361, to the MYC protein. acs.org Such analyses provide valuable insights into the molecular interactions driving inhibitor binding, guiding the design of improved compounds. Beyond drug discovery, computational analysis of MYC gene variants is being conducted to understand their structural and functional impact, which can inform the development of targeted therapies. researchgate.net Furthermore, computational methods, such as network analysis and machine learning, are integral to processing and integrating diverse biological datasets in multi-omics studies, providing a more comprehensive understanding of MYC's role and the effects of inhibitors like this compound. azolifesciences.com
Exploration of Novel Therapeutic Indications for this compound
Preclinical investigations have demonstrated the potential of this compound across a range of cancer types, paving the way for exploring novel therapeutic indications. This compound has shown efficacy in inhibiting tumor growth in preclinical models of prostate cancer, triple-negative breast cancer (TNBC), and head and neck squamous cell carcinoma (HNSCC). frontiersin.orgacs.orgresearchgate.netnih.govthno.orgcaymanchem.comtandfonline.comnih.gov
Beyond monotherapy, significant research focuses on combining this compound with other therapeutic agents to enhance anti-tumor effects and overcome resistance mechanisms. Combinations with anti-PD-1 immunotherapy have shown promise, with this compound increasing tumor immune cell infiltration and upregulating PD-L1 expression, providing a rationale for this approach. nih.govnih.govaacrjournals.orgresearchgate.net In TNBC, synergistic growth inhibition has been observed when this compound is combined with commonly used chemotherapeutic agents like paclitaxel (B517696) and doxorubicin (B1662922). frontiersin.orgnih.gov this compound has also demonstrated the ability to sensitize resistant prostate cancer cells to enzalutamide (B1683756) and overcome cisplatin (B142131) resistance in HNSCC models. thno.orgresearchgate.net
Emerging research is exploring the use of this compound in targeting specific cancer subtypes and vulnerabilities. It is being investigated for its potential in eliminating senescent stemlike subpopulations in Philadelphia chromosome–like acute lymphoblastic leukemia (Ph-like ALL), showing enhanced leukemia cell killing when combined with ruxolitinib. ashpublications.org Given that MYC is aberrantly expressed in a large percentage of human cancers, including hematological malignancies, lung, colorectal, and pancreatic cancers, the therapeutic reach of this compound may extend to these areas. frontiersin.orgnih.gov Further studies are also delving into the specific cellular effects of this compound, such as its impact on cellular glutamine consumption in HN6 cells and its influence on FOXA1 occupancy and gene expression in breast cancer and lymphoma cell lines. ambeed.com
Personalized Medicine Approaches with this compound
The development of personalized medicine approaches is a key future direction for optimizing the use of this compound. While not exclusive to this compound, the broader field of precision oncology, which emphasizes tailoring treatments to individual patients, is highly relevant. The use of nanoparticles, for instance, is being explored in the context of MYC inhibitors as a technology that could enable personalized medicine. frontiersin.org
Identifying specific genetic alterations, such as recurrent MYC mutations observed in certain cancers like Burkitt lymphoma, can help pinpoint patient populations most likely to benefit from MYC inhibition with compounds like this compound. researchgate.net This underscores the importance of genetic profiling in guiding treatment decisions.
The integration of multi-omics data is anticipated to significantly contribute to personalized medicine approaches with this compound. azolifesciences.com By providing a comprehensive molecular profile of a patient's tumor, multi-omics data can help clinicians understand the underlying biology of the disease, predict response to this compound, and identify optimal combination therapies. azolifesciences.com Tailoring chemotherapeutic strategies based on a patient's genetic profile, such as considering MYC inhibition in the context of BRCA1 status, exemplifies how a deeper understanding of molecular landscapes can inform personalized treatment plans. researchgate.net
Integration of Multi-Omics Data for Comprehensive this compound Understanding
Integrating data from multiple "omics" technologies is becoming increasingly vital for a comprehensive understanding of this compound's effects and the complex biological systems it influences. Multi-omics approaches combine data from genomics, transcriptomics, proteomics, metabolomics, and epigenomics to provide a holistic view of biological processes and the interplay of biomolecules. azolifesciences.comnih.gov This integrated perspective is crucial because a single omics layer often provides only a partial picture. azolifesciences.com
By integrating multi-omics data, researchers can gain deeper insights into how this compound affects gene expression, protein levels, metabolic pathways, and epigenetic modifications. This can help unravel the intricate mechanisms by which this compound exerts its anti-tumor effects and identify potential biomarkers for response or resistance. Integrated approaches can aid in disease subtyping and biomarker prediction, which are essential for targeted therapies. azolifesciences.com
Bioinformatics methods, including computational tools, are essential for the successful processing, analysis, and integration of these diverse datasets. azolifesciences.com Studies involving multi-omics profiling in specific cancer types, such as neuroblastoma, in conjunction with this compound research, are underway to gain a more complete understanding of the compound's impact within complex biological contexts. anr2025.org Furthermore, ongoing proteomic and transcriptomic experiments are aimed at clarifying the broader effects of MYC degraders, including analogs of this compound, on various proteins and gene expression profiles. acs.org The strategic integration of multi-omics data is expected to improve the predictive accuracy and translational value of research involving MYC inhibitors. f6publishing.com
Innovative Methodologies in this compound Discovery and Development
The journey of this compound highlights the impact of innovative methodologies in the discovery and development of MYC inhibitors. Its identification through a combination of large-scale in silico screening and rapid in vivo evaluation exemplifies a streamlined approach to finding promising drug candidates. nih.govrupress.org
Beyond traditional screening, novel computational techniques for virtually screening compounds against intrinsically disordered proteins like MYC are being refined and applied. rupress.orgresearchgate.net These advancements are crucial for targeting proteins that lack conventional drug-binding pockets. Computer-aided drug discovery continues to be a powerful tool in this space. frontiersin.org
Innovative therapeutic strategies are also being explored to target MYC, some building upon the knowledge gained from compounds like this compound. The development of MYC degraders, such as PROTACs, which leverage the ubiquitin-proteasome system to induce MYC degradation, represents a significant emerging approach. frontiersin.orgacs.org These degraders are often designed based on existing MYC binders, including the biphenyl pyrazole (B372694) scaffold found in this compound. Other innovative strategies include the development of intracellular antibodies, RNA-based technologies, and engineered protein degraders. frontiersin.org Mini-proteins like Omomyc, designed to disrupt MYC-MAX dimerization, also represent a novel class of MYC inhibitors under investigation. frontiersin.orgnih.govrupress.org Furthermore, the use of stereodiversified bicyclic peptide libraries and the synthesis of novel heterocyclic compounds are contributing to the expansion of chemical space for MYC inhibitor discovery. acs.orgresearchgate.net Advanced biophysical techniques, such as Microscale Thermophoresis (MST), are being employed to confirm the direct binding of novel compounds, including MYC degraders based on this compound analogs, to the MYC protein. acs.org
Q & A
Q. What is the molecular mechanism by which MYCi975 inhibits MYC activity?
this compound binds directly to the C-terminal bHLH-LZ domain of MYC (amino acids 353–439), disrupting MYC/MAX heterodimerization and promoting MYC T58 phosphorylation. This phosphorylation destabilizes MYC, accelerating its proteasomal degradation and impairing MYC-driven transcriptional programs (e.g., cell cycle progression, metabolic reprogramming). Key methodologies to validate this include:
Q. What experimental protocols are recommended for in vitro this compound treatment?
Standard protocols involve:
- Dose optimization : Start with 2.5–20 μM (IC₅₀ ranges: 3.7–6.4 μM across cell lines) .
- Treatment duration : 24–48 hours for gene expression changes (RNA-seq) or protein degradation .
- Controls : Use DMSO vehicle and validate MYC dependency via rescue experiments (e.g., MYC overexpression) .
- Key readouts : E-box luciferase reporter assays for MYC transcriptional activity .
Q. Which biomarkers are most sensitive to this compound treatment?
- Protein biomarkers : MYC, BMI1, SOX2, ALDH1 (downregulated); cleaved PARP (cPARP) and Annexin V (apoptosis markers, upregulated) .
- Transcriptional signatures : 69% of this compound-affected genes are MYC-responsive, including cell cycle regulators (e.g., CDK4, Cyclin D1) and lineage-specific factors (e.g., AR/ARv7, FOXA1) .
Q. What in vivo models best demonstrate this compound efficacy?
- Xenograft models : this compound reduces tumor growth in immunodeficient (NSG) and immunocompetent (FVB) mice, with enhanced efficacy in combination with anti-PD1 therapy .
- Pharmacokinetics : Oral administration achieves plasma concentrations >1 μM for >8 hours, supporting daily dosing .
Advanced Research Questions
Q. How does this compound reconcile contradictory data on Survivin protein stability in breast cancer models?
In triple-negative breast cancer (TNBC) cells (e.g., BT549, MDA-MB-468), this compound stabilizes Survivin protein by inhibiting its degradation (proteasome-independent mechanism) while leaving mRNA levels unchanged. This paradox requires:
Q. What epigenomic changes accompany this compound treatment in MYC-driven cancers?
this compound reduces chromatin accessibility at MYC-bound enhancers and promoters, decreasing H3K27 acetylation. This suppresses lineage-specific transcription factors (e.g., FOXM1 in prostate cancer, AR/ARv7 in enzalutamide-resistant models). Key methodologies:
Q. How does this compound synergize with immunomodulatory drugs (IMiDs) in multiple myeloma?
In IMiD-resistant MM, this compound restores MYC suppression, bypassing Cereblon-IKZF1/3 degradation pathways. It enhances memory CD8+ T cell cytotoxicity via:
Q. What experimental strategies address this compound-induced apoptosis variability across cell lines?
Apoptosis efficacy varies by cell lineage (e.g., SET-2 vs. HEL cells) due to differential MYC dependency and compensatory pathways. Recommended approaches:
Q. How does this compound modulate the tumor immune microenvironment?
this compound upregulates PD-L1 on tumor cells and increases intratumoral T cell infiltration, enhancing response to anti-PD1. Critical assays:
Q. What methodologies resolve discrepancies between in vitro and in vivo this compound efficacy?
Tumor stroma and pharmacokinetics often reduce in vivo potency. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
